molecular formula C6H2BrClF2 B1442063 1-Bromo-2-chloro-3,5-difluorobenzene CAS No. 187929-82-4

1-Bromo-2-chloro-3,5-difluorobenzene

Cat. No.: B1442063
CAS No.: 187929-82-4
M. Wt: 227.43 g/mol
InChI Key: NYLNBNAPLADVTL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3,5-difluorobenzene ( 187929-82-4) is a high-purity halogenated benzene derivative supplied for advanced research and development applications. With the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol, this compound serves as a versatile and critical building block in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures . Its specific substitution pattern, featuring bromo, chloro, and difluoro groups on the benzene ring, allows for selective further functionalization, making it a valuable intermediate in the discovery and development of new active compounds. This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal utilization. Researchers can obtain this compound with a guaranteed purity of 98% . Appropriate safety precautions should be followed during handling, as it may cause irritation and harmful effects if mishandled .

Properties

IUPAC Name

1-bromo-2-chloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNBNAPLADVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697607
Record name 1-Bromo-2-chloro-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187929-82-4
Record name 1-Bromo-2-chloro-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant applications in synthetic chemistry. As a versatile intermediate, understanding its physicochemical properties, synthesis, and handling is crucial for its effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.

This compound is a polysubstituted benzene ring. Based on IUPAC nomenclature, where substituents are named alphabetically, the compound is systematically named 2-Bromo-1-chloro-3,5-difluorobenzene .[1][2] Both names refer to the same chemical structure, identified by the CAS Number 1020198-58-6.[1][2][3]

The unique arrangement of bromine, chlorine, and two fluorine atoms on the benzene ring imparts specific reactivity and properties, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 227.43 g/mol [1][3]
Molecular Formula C₆H₂BrClF₂[1][2][3]
CAS Number 1020198-58-6[1][2][3]
IUPAC Name 2-Bromo-1-chloro-3,5-difluorobenzene[1][2]
Appearance Colorless to light yellow liquid or crystalline solid[3]
Boiling Point ~184-200 °C (Predicted)[3]
Density ~1.805 - 1.86 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ether)[3]
InChI Key QOFBXVZPBPTCJH-UHFFFAOYSA-N[1][2]
SMILES C1=C(C=C(C(=C1F)Br)Cl)F[1][2]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages well-established organic reactions. The primary route involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.

Causality in Synthesis: The Strategic Choice of Precursor

The selection of 4-bromo-3,5-difluoroaniline as the starting material is a strategic choice. This precursor correctly positions the bromine and fluorine atoms. The subsequent diazotization and chlorination steps then introduce the chloro group at the desired position, yielding the final product. This pathway provides a reliable and efficient method for producing the target molecule with high purity.[1]

Experimental Protocol: Synthesis Workflow

The following protocol outlines a common synthetic route.[1]

  • Diazotization: The precursor, 4-bromo-3,5-difluoroaniline, is treated with a diazotizing agent, such as isoamyl nitrite, in an appropriate solvent like acetonitrile at room temperature. This reaction converts the primary amine group (-NH₂) into a diazonium salt (-N₂⁺).

  • Halogenation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a mixture of copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂) in acetonitrile. This step substitutes the diazonium group with a chlorine atom.

  • Purification: The crude product is purified using silica gel column chromatography to yield the final product, typically as a yellow oil. This method has been reported to achieve yields of approximately 81%.[1]

Synthesis_Workflow Start 4-bromo-3,5-difluoroaniline Step1 Diazotization (isoamyl nitrite, acetonitrile) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Halogenation (CuCl, CuCl₂, acetonitrile) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Silica Gel Chromatography) Product->Purification Final Pure Product (~81% Yield) Purification->Final

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its halogen substituents. The bromine and chlorine atoms are susceptible to nucleophilic substitution reactions , allowing for their replacement by various nucleophiles such as amines, thiols, or alkoxides.[1] This reactivity makes it a key intermediate for building more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis.[3] Its utility is demonstrated in the development of novel therapeutic agents and other specialized chemicals.

  • Pharmaceutical Synthesis: This compound is a precursor for synthesizing drugs and pharmaceutical intermediates.[3] For example, a similar compound, 1-Bromo-2,3-difluorobenzene, has been utilized in the synthesis of a potent, orally active Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, highlighting the importance of such halogenated scaffolds in drug discovery.[1]

  • Agrochemical Manufacturing: It serves as a starting material for creating heterocyclic and aromatic pesticides.[3]

  • Material Science: The compound can be used in the preparation of specialized polymer materials and coatings.[3]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as hazardous with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Self-Validating Protocol: Safe Handling Workflow

This protocol ensures user safety through a system of checks and required personal protective equipment (PPE).

  • Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

    • Hand Protection: Use chemically impermeable gloves (e.g., Nitrile, Neoprene) inspected before use.[4][5]

    • Body Protection: Wear a laboratory coat, and if necessary, fire/flame resistant and impervious clothing.[4][5]

  • Handling Procedures:

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[4]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from heat, open flames, and oxidizing agents.[3][5]

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep1 Verify Fume Hood Function Prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Handling1 Transfer Compound Under Ventilation Prep2->Handling1 Handling2 Use Non-Sparking Tools Handling1->Handling2 Clean1 Decontaminate Workspace Handling2->Clean1 Clean2 Dispose of Waste Properly Clean1->Clean2 Clean3 Store Compound Securely Clean2->Clean3

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a key chemical intermediate with a well-defined profile. Its molecular weight of 227.43 g/mol and its specific arrangement of halogen atoms provide a reactive scaffold for the synthesis of high-value products in the pharmaceutical, agrochemical, and materials science industries. Adherence to rigorous safety protocols is essential to mitigate the risks associated with its handling. This guide serves as a foundational resource for scientists and researchers leveraging this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-difluorobenzene: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3,5-difluorobenzene, a key polyhalogenated aromatic compound. This document details the molecule's structural characteristics, physicochemical properties, and a validated synthesis protocol. It explores the compound's reactivity, rooted in the unique electronic interplay of its substituents, and its significance as a versatile building block in the fields of medicinal chemistry and materials science. Analytical methodologies for structural confirmation and safety protocols for handling are also discussed in detail, providing researchers, scientists, and drug development professionals with a vital resource for leveraging this compound in advanced synthetic applications.

Molecular Structure and Identification

This compound is a synthetically valuable benzene derivative where the aromatic ring is substituted with four different halogen atoms. The precise arrangement of these substituents—a bromine at position 1, a chlorine at position 2, and two fluorine atoms at positions 3 and 5—creates a unique electronic and steric environment. This distinct substitution pattern governs the molecule's reactivity, making it a strategic intermediate for introducing complex functionalities in multi-step syntheses.

The strategic placement of halogens allows for selective, stepwise functionalization. The carbon-bromine bond is typically the most reactive site for transformations like metal-halogen exchange or cross-coupling reactions, while the chlorine and fluorine atoms modulate the ring's electronic properties and offer potential for subsequent modifications under different reaction conditions.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-Bromo-1-chloro-3,5-difluorobenzene [1]
CAS Number 1020198-58-6 [1][2][3]
Molecular Formula C₆H₂BrClF₂ [1][2]
Molecular Weight 227.43 g/mol [1][2]
Canonical SMILES C1=C(C=C(C(=C1F)Br)Cl)F [1]
InChI Key QOFBXVZPBPTCJH-UHFFFAOYSA-N [1]
Appearance Colorless to light yellow liquid or crystalline solid [2]
Boiling Point ~184-200 °C (Predicted/Observed for isomer) [2]

| Density | ~1.81-1.86 g/cm³ (Predicted/Observed for isomer) |[2] |

Note: The IUPAC name and associated identifiers correspond to the isomer 2-Bromo-1-chloro-3,5-difluorobenzene, as it is the most closely related and well-documented compound.

Proposed Synthesis and Mechanistic Considerations

The synthesis of polysubstituted halobenzenes often relies on robust and well-established methodologies, such as the Sandmeyer reaction, which transforms an aniline precursor into the desired halogenated arene.[4][5] For this compound, a logical synthetic pathway originates from a suitable aniline derivative.

Expert Rationale: The Sandmeyer reaction is the method of choice due to its reliability and the commercial availability of diverse aniline starting materials. The core of this transformation is the conversion of a primary aromatic amine to a diazonium salt, which is a superb leaving group (N₂). This intermediate can then be trapped by a halide nucleophile, such as bromide from a copper(I) bromide salt. The low-temperature conditions (0–5 °C) are critical for the stability of the diazonium salt, preventing premature decomposition and ensuring high conversion to the desired product.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow Start 2-Chloro-3,5-difluoroaniline (Starting Material) Reagent1 NaNO₂, HBr (aq) 0-5 °C Start->Reagent1 Diazotization Intermediate Diazonium Salt Intermediate [Ar-N₂]⁺ Br⁻ Reagent1->Intermediate Reagent2 CuBr, HBr Intermediate->Reagent2 Sandmeyer Reaction Product This compound (Final Product) Reagent2->Product Purify Purification (Distillation / Chromatography) Product->Purify

Caption: Proposed Sandmeyer reaction pathway for synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for similar halogenated compounds.[4]

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-3,5-difluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq).

    • Cool the mixture to 0–5 °C in an ice-salt bath. The aniline salt may precipitate, which is expected.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not exceed 5 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure the reaction proceeds to completion.

  • Sandmeyer Reaction (Bromination):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the organic product with a suitable solvent, such as diethyl ether or dichloromethane (3x volume).

    • Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Structural Elucidation and Analytical Data

Confirmation of the this compound structure is unequivocally achieved through a combination of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be the most straightforward, showing two distinct signals for the two aromatic protons. Each signal will appear as a multiplet due to coupling with the adjacent fluorine atoms (H-F coupling).

    • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions C3 and C5. The splitting patterns will be complex due to F-F and F-H couplings, but they provide definitive proof of the substitution pattern.

    • ¹³C NMR: The carbon spectrum will show six distinct signals for the six aromatic carbons. The signals for carbons bonded to fluorine will appear as doublets (C-F coupling), which is a key diagnostic feature.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of their presence.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Two aromatic proton signals, likely in the δ 7.0–7.5 ppm range, exhibiting complex splitting due to F-H coupling.
¹⁹F NMR Two distinct signals for F at C3 and F at C5, with characteristic chemical shifts and coupling constants.
¹³C NMR Six signals for the aromatic carbons. C3 and C5 signals will show large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller multi-bond couplings.

| MS (EI) | Molecular ion peak (M⁺) cluster around m/z 226, 228, and 230, reflecting the isotopic distribution of Br and Cl. |

Reactivity and Applications in Drug Development

Polyhalogenated benzenes are highly sought-after building blocks in medicinal chemistry and materials science.[8] The presence of multiple halogens provides several strategic advantages:

  • Orthogonal Reactivity: The different carbon-halogen bonds (C-Br, C-Cl, C-F) possess distinct reactivities. The C-Br bond is the most susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) and is the preferred site for Grignard reagent formation. This allows for the selective introduction of carbon-carbon or carbon-heteroatom bonds at the C1 position.

  • Modulation of Physicochemical Properties: Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation), increase binding affinity (through favorable interactions with protein targets), and improve bioavailability by modulating lipophilicity.[8]

  • Scaffold for Further Derivatization: The remaining C-Cl and C-H bonds can be functionalized in subsequent synthetic steps, allowing for the rapid generation of a library of analogues from a single, versatile intermediate. Electron-withdrawing groups, like halogens, can also activate the ring towards nucleophilic aromatic substitution (SNAr) under certain conditions.[9]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting. The primary hazards are associated with skin/eye irritation and potential respiratory tract irritation upon inhalation.[10][11]

Table 3: GHS Hazard Information and PPE Recommendations

Hazard Class Hazard Statement Recommended PPE
Skin Corrosion/Irritation H315: Causes skin irritation Chemical-resistant gloves (e.g., nitrile)
Eye Damage/Irritation H319: Causes serious eye irritation Tightly fitting safety goggles or a face shield

| STOT - Single Exposure | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood |

GHS data is based on closely related structures and should be treated as a guideline.[10]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent the build-up of electrostatic charge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the halogenated aromatic compound, 1-Bromo-2-chloro-3,5-difluorobenzene. Halogenated benzene derivatives are pivotal building blocks in modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Their unique substitution patterns influence molecular conformation, lipophilicity, and metabolic stability, making them valuable synthons for drug discovery. This document collates available data on the titular compound, addresses the current scarcity of experimentally verified information, and provides expert insights into its probable characteristics and synthetic pathways based on established chemical principles and data from closely related isomers.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of multiple halogen atoms onto a benzene ring imparts a unique set of electronic and steric properties. Fluorine atoms, for instance, can enhance metabolic stability and binding affinity to target proteins, while bromine and chlorine serve as versatile handles for further functionalization through cross-coupling reactions. The specific regioisomer, this compound, presents a unique substitution pattern that makes it a potentially valuable, yet undercharacterized, intermediate in the synthesis of complex molecular architectures.

This guide aims to provide a detailed account of its core properties. However, it is important to note that experimentally derived data for this specific isomer is limited in publicly accessible scientific literature and databases. Therefore, where necessary, this guide will draw upon predictive models and comparative data from well-characterized isomers to provide a robust and practical resource for researchers.

Molecular Structure and Core Identifiers

The foundational step in understanding the properties of a chemical entity is to define its structure and associated identifiers.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₂BrClF₂

  • Molecular Weight: 227.43 g/mol

  • CAS Number: 187929-82-4 (Note: This CAS number is cited by some chemical suppliers but lacks extensive documentation in major chemical databases, suggesting the compound may be a rare or novel research chemical.)[1]

The arrangement of the substituents on the benzene ring is critical to its reactivity and physical properties. The ortho-positioning of the bromine and chlorine atoms, coupled with the meta- and para-positioning of the fluorine atoms relative to the bromine, creates a distinct electronic and steric environment.

Physical and Chemical Properties: A Data-Driven Analysis

A comprehensive understanding of a compound's physical properties is paramount for its application in synthesis, including aspects of handling, reaction setup, and purification. Due to the limited experimental data for this compound, the following table includes data from supplier databases and, for comparison, data from the closely related and more thoroughly documented isomer, 2-Bromo-1-chloro-3,5-difluorobenzene.

Table 1: Physical Property Comparison

PropertyThis compound (CAS: 187929-82-4)2-Bromo-1-chloro-3,5-difluorobenzene (CAS: 1020198-58-6)Data Source Type
Appearance White fused solid or powder[1][2]Colorless to light yellow liquid or crystalline solid[3]Supplier Data / Predicted
Boiling Point 197 °C[2]~184 - 200 °C[3]Supplier Data / Predicted
Density 1.805 g/cm³[2]~1.805 - 1.86 g/cm³[3]Supplier Data / Predicted
Flash Point 73 °C[2]Not availableSupplier Data
Solubility Soluble in organic solvents like ethanol, acetone, and ether.[3]Soluble in organic solvents like ethanol, acetone, and ether.[3]General for class

Expert Insights: The discrepancy in the reported physical state (solid vs. liquid) for this compound highlights the need for experimental verification. The predicted boiling point and density are in line with what would be expected for a molecule of this mass and composition, showing close similarity to its isomer. The solubility in common organic solvents is a typical characteristic of such halogenated aromatic compounds.

Proposed Synthetic Pathway: The Sandmeyer Reaction

While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on the well-established Sandmeyer reaction.[4][5] This reaction is a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides. The logical precursor for our target molecule is 2-chloro-3,5-difluoroaniline.

Workflow for the Proposed Synthesis:

Synthesis_Workflow Precursor 2-chloro-3,5-difluoroaniline Diazonium Diazonium Salt Intermediate Precursor->Diazonium  NaNO₂, HBr (aq)  0-5 °C Product This compound Diazonium->Product  CuBr, HBr  Heat

Caption: Proposed Sandmeyer reaction workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Sandmeyer reaction on similar anilines.[4]

  • Diazotization of the Aniline Precursor:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, add 2-chloro-3,5-difluoroaniline (1.0 equivalent) to a stirred solution of 48% hydrobromic acid (2.5-3.0 equivalents).

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the internal temperature is maintained below 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction (Bromination):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

    • Carefully and slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution.

    • Once the addition is complete, the reaction mixture is gently warmed. The evolution of nitrogen gas should be observed. The mixture is then heated to drive the reaction to completion (e.g., 60-80 °C, monitored by TLC or GC).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can then be purified by vacuum distillation or column chromatography to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not available. However, based on its structure, we can predict the key features of its NMR and mass spectra.

  • ¹H NMR: The molecule has two aromatic protons. Due to the coupling with the two fluorine atoms and with each other, a complex splitting pattern is expected in the aromatic region of the spectrum.

  • ¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring. The signals for the carbons bonded to halogens will be significantly influenced by their electronegativity. Carbon-fluorine coupling will be observed.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (EI): The molecular ion peak would be expected at m/z 226, 228, and 230, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, the safety precautions for this class of halogenated aromatic compounds are well-established.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing vapors or dust.

    • Keep away from heat, sparks, and open flames.

    • Ground and bond containers when transferring material to prevent static discharge.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Applications in Research and Development

As a polysubstituted halobenzene, this compound is primarily of interest as an intermediate in organic synthesis. The bromine atom can be readily converted to other functional groups via reactions such as:

  • Suzuki and Stille Cross-Coupling: To form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: To introduce nitrogen-containing moieties.

  • Lithiation/Grignard Formation: To create a nucleophilic carbon center for reaction with various electrophiles.

The presence of the other halogens allows for potential sequential and site-selective reactions, making it a valuable building block for creating complex molecules with potential applications as active pharmaceutical ingredients (APIs) or in the development of novel agrochemicals.[3][7]

Conclusion

This compound represents a chemical entity with significant potential in synthetic chemistry, yet it remains largely uncharacterized in the public domain. This guide has synthesized the available data, highlighted inconsistencies, and provided a scientifically grounded framework for its physical properties, synthesis, and handling. As research into novel pharmaceuticals and materials continues, it is likely that such versatile building blocks will be further explored, and it is hoped that this guide will serve as a valuable preliminary resource for scientists and researchers in the field.

References

1-Bromo-2-chloro-3,5-difluorobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-chloro-3,5-difluorobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from the unique substitution pattern on the benzene ring, which features four different halogens: bromine, chlorine, and two fluorine atoms. This arrangement provides a versatile scaffold for synthetic chemists, offering multiple, distinct reaction sites. The strong electron-withdrawing nature of the fluorine atoms significantly modulates the electronic properties of the aromatic ring, while the differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization.[2]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical properties, a plausible and detailed synthetic protocol, anticipated reactivity, and essential safety information for this compound.

PART 1: Molecular Identity and Physicochemical Properties

Precise identification is critical for sourcing and utilizing any chemical intermediate. This compound is also known by its IUPAC name, 2-Bromo-1-chloro-3,5-difluorobenzene.[2] Key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name 2-Bromo-1-chloro-3,5-difluorobenzene [2]
CAS Number 1020198-58-6 [2]
Molecular Formula C₆H₂BrClF₂ [2]
Molecular Weight 227.43 g/mol [3]
Canonical SMILES C1=C(C=C(C(=C1F)Br)Cl)F [2]

| InChIKey | QOFBXVZPBPTCJH-UHFFFAOYSA-N |[2] |

The physical properties of this compound are not widely reported in the literature, a common occurrence for specialized chemical building blocks. However, based on its structure and data for similar halogenated benzenes, certain properties can be anticipated.

Table 2: Physicochemical Properties of this compound

Property Value Notes
Physical Form Expected to be a liquid or low-melting solid Based on similar compounds like 2-Bromo-5-chloro-1,3-difluorobenzene which is a liquid.[4]
Boiling Point Not experimentally determined. Estimated >200 °C. Halogenated benzenes have relatively high boiling points. For comparison, 1-bromo-2,3-difluorobenzene boils at 186-188 °C.[1]
Solubility Soluble in common organic solvents (e.g., ether, acetone, ethanol); poorly soluble in water. Typical for halogenated aromatic hydrocarbons.[5][6]

| Density | Not experimentally determined. Estimated >1.8 g/cm³. | For comparison, 1-bromo-3,5-difluorobenzene has a density of 1.676 g/mL.[7] |

PART 2: Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The spectrum will feature two distinct signals in the aromatic region (typically δ 7.0-7.8 ppm). Each signal will appear as a complex multiplet due to coupling with the adjacent fluorine atoms (³J H-F) and the other aromatic proton (⁴J H-H).

  • ¹³C NMR: Six unique signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C5) will exhibit large one-bond coupling constants (¹J C-F, typically >240 Hz). The carbons ortho and meta to the fluorines will show smaller, but still significant, two- and three-bond C-F couplings.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns can provide definitive information about the substitution pattern.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the elemental composition.

PART 3: Synthesis via Sandmeyer Reaction

A robust and logical synthetic route to this compound is the Sandmeyer reaction, starting from the commercially available 2-chloro-3,5-difluoroaniline. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[8][9][10]

Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed for efficiency and reliability. Hydrobromic acid is used as both the acid medium for diazotization and the bromide source. The reaction is kept at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated or warmed.[11]

Materials:

  • 2-chloro-3,5-difluoroaniline

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-chloro-3,5-difluoroaniline (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add 48% hydrobromic acid (2.5-3.0 eq) while maintaining the internal temperature between 0 and 5 °C. Stir until a fine slurry is formed. d. In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the aniline slurry via an addition funnel. Critically, maintain the temperature below 5 °C throughout the addition. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to keep the foaming manageable. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer). c. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 2-Chloro-3,5-difluoroaniline Intermediate Diazonium Salt [Ar-N₂⁺ Br⁻] Start->Intermediate 1. NaNO₂, HBr 2. 0-5 °C Product This compound Intermediate->Product CuBr, HBr 50-60 °C

Caption: Proposed Sandmeyer reaction workflow.

PART 4: Reactivity and Applications

The primary value of this compound in drug discovery and materials science lies in its capacity as a versatile building block for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

Differential Reactivity: The key to its utility is the difference in reactivity between the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the stronger carbon-chlorine bond. This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a potential subsequent reaction.

Common Applications:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.

  • Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturation.

Conceptual Cross-Coupling Workflow

This diagram illustrates the role of this compound as an electrophilic partner in a generic Palladium-catalyzed Suzuki coupling reaction.

Cross_Coupling cluster_reactants Reactants BuildingBlock This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) BuildingBlock->Catalyst CouplingPartner Organoboron Reagent (R-B(OR)₂) CouplingPartner->Catalyst Product Coupled Product (R-Ar) Catalyst->Product C-C Bond Formation

Caption: Role in Palladium-catalyzed cross-coupling.

PART 5: Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure.[2]

Table 3: GHS Hazard Information

Hazard Class Statement GHS Code Source
Acute Toxicity, Oral Harmful if swallowed H302 [2]
Skin Corrosion/Irritation Causes skin irritation H315 [2]
Eye Damage/Irritation Causes serious eye irritation H319 [2]

| STOT, Single Exposure | May cause respiratory irritation | H335 |[2] |

Safe Handling Protocols:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[12][14] Inspect gloves for integrity before use.

    • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of aerosols. Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Store away from sources of heat, sparks, and open flames.[13]

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential for synthetic applications. Its value is derived from the precise arrangement of its halogen substituents, which provides electronic modulation and, most importantly, allows for selective, site-specific cross-coupling reactions. By understanding its properties, employing robust synthetic methods like the Sandmeyer reaction, and adhering to strict safety protocols, researchers can effectively leverage this compound to build the complex molecular architectures required for next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

1-Bromo-2-chloro-3,5-difluorobenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for this compound, a highly functionalized aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The described methodology is grounded in established chemical principles and draws from analogous, well-documented transformations of fluorinated aromatic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both a conceptual framework and detailed experimental protocols. The proposed synthesis initiates with the regioselective chlorination of 3,5-difluoroaniline, followed by a Sandmeyer reaction to introduce the bromine substituent, a robust and widely utilized transformation in aromatic chemistry.[1] Each step is discussed in detail, including the underlying chemical principles, reaction conditions, and purification strategies.

Introduction and Strategic Overview

Polyhalogenated and fluorinated benzene derivatives are critical building blocks in modern chemistry, with fluorine atoms often imparting desirable properties such as enhanced metabolic stability and increased binding affinity in bioactive molecules.[2] The target molecule, this compound, presents a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, enabling the formation of complex molecular architectures.

The synthetic strategy detailed herein is a multi-step process designed for efficiency and selectivity, commencing from the readily available starting material, 3,5-difluoroaniline. The core of this pathway hinges on the powerful directing effects of the amine and fluorine substituents to control the regioselectivity of halogenation, followed by the conversion of the amino group into the desired bromo substituent via a well-established Sandmeyer reaction.

Logical Synthesis Workflow

The proposed synthesis is a two-step sequence:

  • Chlorination of 3,5-difluoroaniline: Introduction of a chlorine atom at the C2 position.

  • Sandmeyer Reaction: Conversion of the 2-chloro-3,5-difluoroaniline intermediate to the final product, this compound.

G cluster_0 Synthesis Pathway 3,5-Difluoroaniline 3,5-Difluoroaniline 2-Chloro-3,5-difluoroaniline 2-Chloro-3,5-difluoroaniline 3,5-Difluoroaniline->2-Chloro-3,5-difluoroaniline   Chlorination (e.g., NCS) Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Chloro-3,5-difluoroaniline->Diazonium Salt Intermediate   Diazotization (NaNO₂, HBr) This compound This compound Diazonium Salt Intermediate->this compound   Sandmeyer Reaction (CuBr)

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-3,5-difluoroaniline

The initial step involves the selective chlorination of 3,5-difluoroaniline. The amino group is a strongly activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The cumulative effect of these substituents directs the incoming electrophile (chlorine) to the C2, C4, and C6 positions. Due to steric hindrance from the adjacent amino group and the electronic influence of the fluorine atoms, chlorination is anticipated to occur preferentially at the C2 position.

Experimental Protocol: Chlorination of 3,5-difluoroaniline

This protocol is adapted from general procedures for the halogenation of anilines.

Materials:

  • 3,5-Difluoroaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] In this step, the 2-chloro-3,5-difluoroaniline synthesized in the previous step is converted to the final product.

Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer bromination of anilines.[3][4]

Materials:

  • 2-Chloro-3,5-difluoroaniline

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization:

    • In a round-bottom flask, add 2-chloro-3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq) cooled in an ice-salt bath to between 0 and -5°C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with 1 M NaOH and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Reaction Mechanism Workflow

G cluster_1 Sandmeyer Reaction Mechanism Aryl Diazonium Salt Aryl Diazonium Salt Aryl Radical Aryl Radical Aryl Diazonium Salt->Aryl Radical   + Cu(I) - N₂ - Cu(II) Final Product Final Product Aryl Radical->Final Product   + Cu(II)Br - Cu(I) Cu(I) Cu(I) Cu(II)Br Cu(II)Br

Caption: Simplified mechanism of the Sandmeyer reaction.

Quantitative Data Summary

The following table provides expected yields and key properties for the starting material, intermediate, and final product. Please note that actual yields may vary depending on experimental conditions and scale.

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)
3,5-DifluoroanilineC₆H₅F₂N129.11-
2-Chloro-3,5-difluoroanilineC₆H₄ClF₂N163.5570-85
This compoundC₆H₂BrClF₂227.4465-80

Conclusion

The synthetic pathway detailed in this guide offers a robust and logical approach to the preparation of this compound. By leveraging fundamental principles of organic chemistry, including electrophilic aromatic substitution and the Sandmeyer reaction, this guide provides a solid foundation for the synthesis of this and other similarly substituted aromatic compounds. The provided protocols are designed to be self-validating, with clear steps and monitoring procedures to ensure successful execution.

References

A Technical Guide to the Spectral Analysis of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Bromo-2-chloro-3,5-difluorobenzene. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages established principles of spectroscopy and comparative data from structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its precise structural elucidation is paramount for quality control and reaction monitoring. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of this molecule. This guide offers a comprehensive overview of the expected spectral features of this compound, grounded in the fundamental principles of chemical spectroscopy and supported by data from analogous compounds.

Molecular Structure and Isomerism

The arrangement of the bromo, chloro, and two fluoro substituents on the benzene ring dictates the molecule's symmetry and, consequently, its spectral characteristics. The 1,2,3,5-substitution pattern results in a molecule with low symmetry, leading to a complex and informative set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the aromatic protons and carbons, influenced by the strong electronegativity and spin-active nuclei of the halogen substituents.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts are influenced by the combined inductive and resonance effects of the four halogen substituents. The electronegative halogens will deshield the protons, shifting their resonances downfield.

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.20 - 7.40dddJ(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3
H-67.00 - 7.20dddJ(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3

Causality of Predictions:

  • Chemical Shifts: The predicted chemical shifts are based on the additive effects of the substituents. The bromine at position 1, chlorine at position 2, and fluorine at positions 3 and 5 all exert an electron-withdrawing inductive effect, deshielding the aromatic protons. The fluorine atoms, in particular, have a strong influence.

  • Multiplicity and Coupling: The multiplicity of each proton signal is determined by its coupling to the neighboring fluorine and hydrogen atoms. Each proton will exhibit coupling to the two fluorine atoms and the other proton, resulting in a doublet of doublets of doublets (ddd). The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the interacting nuclei. Ortho coupling (³J) between H and F is typically in the range of 8-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz. The meta H-H coupling is also expected to be in the 2-3 Hz range.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, with their chemical shifts being highly sensitive to the attached halogens. The carbon atoms directly bonded to the halogens will show the most significant shifts. Furthermore, the fluorine atoms will cause splitting of the carbon signals due to C-F coupling.

Predicted CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-1 (C-Br)115 - 125d¹J(C-F) ≈ 2-5
C-2 (C-Cl)130 - 140d²J(C-F) ≈ 20-25
C-3 (C-F)160 - 165d¹J(C-F) ≈ 240-260
C-4110 - 120ddJ(C-F) ≈ 20-25, J(C-F) ≈ 3-5
C-5 (C-F)160 - 165d¹J(C-F) ≈ 240-260
C-6115 - 125ddJ(C-F) ≈ 20-25, J(C-F) ≈ 3-5

Causality of Predictions:

  • Chemical Shifts: The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-5) are expected to be the most downfield-shifted. The carbon bearing the bromine (C-1) will be shifted upfield relative to an unsubstituted benzene due to the "heavy atom effect". The carbon attached to chlorine (C-2) will be moderately downfield.

  • Multiplicity and Coupling: The large one-bond carbon-fluorine coupling constants (¹J(C-F)) of 240-260 Hz are characteristic and will result in a doublet for C-3 and C-5. The other carbons will exhibit smaller two-bond (²J) and three-bond (³J) couplings to the fluorine atoms, leading to doublets or doublet of doublets.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-Br, C-Cl, and C-F bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchWeak to Medium
1600 - 1450Aromatic C=C StretchMedium to Strong
1300 - 1100C-F StretchStrong
1100 - 1000Aromatic C-H In-plane BendMedium
850 - 750C-Cl StretchMedium to Strong
900 - 600Aromatic C-H Out-of-plane BendStrong
700 - 500C-Br StretchMedium

Causality of Predictions:

  • Aromatic C-H and C=C Vibrations: The absorptions for aromatic C-H stretching and C=C ring stretching are characteristic of benzene derivatives.

  • C-F, C-Cl, and C-Br Stretches: The strong electronegativity and mass of the halogen atoms give rise to characteristic stretching vibrations. The C-F stretch is typically the most intense and occurs at the highest frequency among the carbon-halogen bonds. The C-Cl and C-Br stretches appear at lower wavenumbers.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations are often intense and their positions can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Liquid Sample (if applicable): A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine and chlorine.

m/zIonComments
226, 228, 230[C₆H₂⁷⁹Br³⁵Cl F₂]⁺, [C₆H₂⁸¹Br³⁵Cl F₂]⁺/[C₆H₂⁷⁹Br³⁷Cl F₂]⁺, [C₆H₂⁸¹Br³⁷Cl F₂]⁺Molecular ion cluster. The relative intensities of the peaks will be determined by the natural abundances of the Br and Cl isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1).
191, 193[M - Cl]⁺Loss of a chlorine radical.
147, 149[M - Br]⁺Loss of a bromine radical.
112[M - Br - Cl]⁺Loss of both bromine and chlorine radicals.

Causality of Predictions:

  • Molecular Ion and Isotopic Pattern: The molecular ion peak will appear as a cluster of peaks due to the presence of the isotopes of bromine and chlorine. This isotopic signature is a powerful tool for confirming the presence of these elements.

  • Fragmentation Pattern: Under EI conditions, the molecule will fragment. The weaker C-Br and C-Cl bonds are likely to cleave, leading to the loss of bromine and chlorine radicals, respectively. Subsequent fragmentations can also occur.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids, or gas chromatography for volatile samples).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against the mass-to-charge ratio (m/z).

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectral data for this compound. The predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, offer a valuable resource for the identification and characterization of this compound. It is important to note that while these predictions are based on established principles, experimental verification is the ultimate standard for structural confirmation. This guide serves as a robust starting point for any researcher working with this and structurally similar halogenated aromatic compounds.

The Strategic Sourcing and Application of 1-Bromo-2-chloro-3,5-difluorobenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Polyhalogenated Aromatic Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug discovery and materials science, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique substitution patterns offer a scaffold for intricate molecular architectures, enabling the fine-tuning of steric and electronic properties. 1-Bromo-2-chloro-3,5-difluorobenzene (CAS No. 883499-24-9), a member of this versatile class, presents medicinal chemists and process development scientists with a strategic platform for the introduction of complex functionalities. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions on the benzene ring allows for chemoselective transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the commercial sourcing, key applications, and safe handling of this valuable synthetic intermediate.

Commercial Availability and Sourcing of this compound

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from a number of specialized chemical suppliers. When sourcing this compound, it is imperative to consider purity, available quantities, and lead times. For larger-scale development projects, engaging with suppliers who can provide bulk quantities and detailed certificates of analysis is essential.

Below is a summary of commercial suppliers for this compound:

SupplierWebsiteNotes
Santa Cruz Biotechnology, Inc.--INVALID-LINK--Offers the compound for biochemical and proteomics research.[1]
Parchem--INVALID-LINK--A supplier of specialty chemicals, including 1-Bromo-2-chloro-3-fluorobenzene.[2]
ChemicalBook--INVALID-LINK--Lists multiple suppliers and provides pricing information.[3]
Fisher Scientific--INVALID-LINK--A major distributor of scientific products, listing the compound under CAS RN 883499-24-9.[4]
Henan Sinotech Import & Export Corporation--INVALID-LINK--A China-based supplier offering the compound in powder form.[5]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and hazards associated with a chemical is paramount for its safe handling and effective use in synthesis.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃BrClFPubChem[6]
Molecular Weight 209.44 g/mol PubChem[6]
CAS Number 883499-24-9PubChem[6]
Appearance Colorless to light yellow liquid or crystalline solidChemBK[7]
Boiling Point ~190-200 °CChemBK[7]
Density ~1.86 g/cm³ChemBK[7]
Solubility Soluble in organic solvents such as ethanol, acetone, and ether.ChemBK[7]

Safety and Handling Precautions:

The Safety Data Sheet (SDS) for 1-Bromo-2-chloro-3-fluorobenzene indicates that it is a hazardous substance requiring careful handling.[2]

  • Hazard Statements: Causes skin irritation (H315), may cause respiratory irritation (H335), and causes serious eye irritation (H319).[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

    • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[2]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[2]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep container tightly sealed.

  • Disposal: Halogenated organic waste must be collected in a designated, properly labeled waste container and disposed of according to institutional and local regulations.[7] Do not dispose of down the drain.

Synthetic Utility and Application in Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to undergo selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is the cornerstone of its synthetic value. In general, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl. This predictable reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, is a common application for this substrate. The reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Representative Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality in Experimental Choices:
  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base. Degassing the solvent removes dissolved oxygen.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands can be used to optimize the reaction for specific substrates.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification A This compound E Combine Reactants in Solvent A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Inert Atmosphere (Ar or N2) E->F Degas G Heat & Stir (80-100 °C) F->G H Aqueous Workup G->H Reaction Completion I Extraction H->I J Column Chromatography I->J K Monocoupled Product J->K

Caption: Workflow for a chemoselective Suzuki-Miyaura coupling.

A Note on Synthesis

For researchers interested in the synthesis of this compound, a plausible route involves a Sandmeyer reaction starting from a suitable aniline precursor. For instance, a process analogous to the synthesis of 1-bromo-3,5-difluorobenzene could be adapted. This would involve the diazotization of a chloro-difluoroaniline followed by reaction with a copper(I) bromide source.[1] The precise starting aniline would need to be synthesized or sourced.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis, particularly in the fields of pharmaceutical and materials science. Its commercial availability, coupled with the well-established methodologies for its selective functionalization, makes it an attractive starting material for the construction of complex molecular targets. A comprehensive understanding of its properties, safe handling procedures, and reactivity is essential for its successful application in the laboratory. This guide provides a foundational framework for researchers and scientists to effectively source and utilize this important synthetic intermediate.

References

Methodological & Application

Application Note & Protocols: Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the regioselective Suzuki-Miyaura cross-coupling of 1-Bromo-2-chloro-3,5-difluorobenzene. The protocol is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex aryl structures. We delve into the mechanistic principles governing the selective activation of the C-Br bond over the C-Cl bond, offer a validated, step-by-step experimental protocol, and provide expert insights into reaction optimization and troubleshooting. The aim is to equip scientists with a robust framework for reliably synthesizing 2-chloro-3,5-difluorobiphenyl derivatives, which are valuable intermediates in drug discovery and materials science.

Introduction: The Strategic Value of Selective Polyhalogenated Arene Functionalization

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its widespread adoption in industrial processes, particularly in pharmaceutical manufacturing, is a testament to its reliability, mild conditions, and tolerance of a vast array of functional groups.[2]

The substrate at the heart of this guide, this compound, presents a common yet compelling synthetic challenge: how to achieve selective functionalization at one of two distinct carbon-halogen centers. The ability to predictably couple at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations opens a gateway to the streamlined synthesis of highly decorated and unsymmetrical biaryl compounds. This regioselectivity is governed by the fundamental principles of the catalytic cycle, specifically the initial oxidative addition step.

This guide provides the scientific rationale and a field-proven protocol to harness this reactivity difference, enabling a predictable and high-yielding synthesis.

Mechanistic Rationale for Regioselectivity

The outcome of the Suzuki-Miyaura coupling is dictated by a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4]

Suzuki_Cycle Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product arx Ar-X (Aryl Halide) arx->oa_complex boronic Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(Base)]⁻ boronic->boronate base Base base->boronate boronate->tm_complex

Caption: Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

The critical step for regioselectivity in polyhalogenated systems is Oxidative Addition . During this step, the active Pd(0) catalyst inserts itself into the carbon-halogen bond. The rate of this insertion is highly dependent on the halogen, following the general reactivity trend: C-I > C-Br > C-OTf >> C-Cl .[5] This trend is primarily due to the bond dissociation energies of the carbon-halogen bonds; the C-Br bond (≈280 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol), making it kinetically favored for oxidative addition.

Therefore, by carefully selecting a catalyst system and maintaining moderate reaction conditions, we can selectively cleave the C-Br bond of this compound, while the more robust C-Cl bond remains untouched. While catalysts with highly electron-rich and bulky ligands can facilitate the coupling of aryl chlorides, standard conditions are generally insufficient to activate this bond, providing a reliable window for selective C-Br functionalization.[6][7]

Validated Protocol: Selective Synthesis of 2-Chloro-3,5-difluoro-biphenyls

This protocol details a standard procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Objective: To synthesize a 2-chloro-3,5-difluorobiphenyl derivative via selective C-Br arylation.

Materials & Equipment
Reagents & Materials Equipment
This compoundSchlenk flask or oven-dried round-bottom flask
Arylboronic AcidMagnetic stirrer with heating plate
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Condenser
Potassium Carbonate (K₂CO₃), anhydrousInert gas line (Argon or Nitrogen) with manifold
1,4-Dioxane, anhydrousSyringes and needles
Deionized WaterTLC plates (e.g., silica gel 60 F₂₅₄)
Ethyl Acetate, ACS gradeRotary evaporator
Brine (saturated aq. NaCl)Glassware for extraction and filtration
Magnesium Sulfate (MgSO₄), anhydrousFlash chromatography system
Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

(Based on a 1.0 mmol scale)

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (228.4 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The biphasic mixture helps to dissolve both the organic substrates and the inorganic base.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three cycles of vacuum-backfill with argon. This removes dissolved oxygen, which can deactivate the catalyst and lead to side reactions like boronic acid homocoupling.[3]

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL) and then brine (20 mL) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-3,5-difluorobiphenyl product.

Component M.W. ( g/mol ) Amount Equivalents Role
This compound228.44228.4 mg (1.0 mmol)1.0Aryl Halide
Arylboronic AcidVariable1.2 mmol1.2Coupling Partner
Pd(PPh₃)₄1155.5634.7 mg (0.03 mmol)0.03 (3 mol%)Catalyst
K₂CO₃138.21276 mg (2.0 mmol)2.0Base
1,4-Dioxane / Water-5 mL / 1 mL (5:1)-Solvent System

Key Parameters and Troubleshooting

The success of the Suzuki-Miyaura coupling hinges on the interplay between the catalyst, base, and solvent. Understanding their roles is key to optimization and troubleshooting.

The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[8][9][10]

Base Typical Conditions Comments
K₂CO₃ Aqueous dioxane/toluene, 80-100 °CA cost-effective, moderately strong base suitable for most standard couplings. An excellent starting point.
Cs₂CO₃ Anhydrous THF/dioxane, 40-80 °CMore soluble in organic solvents and stronger than K₂CO₃. Often used for more challenging or sluggish couplings.
K₃PO₄ Toluene/Dioxane, RT to 100 °CA strong, non-nucleophilic base. Particularly effective with sterically hindered substrates or when using Buchwald-type ligands.[11]
KF Anhydrous THFA weaker base, useful for substrates with base-labile functional groups (e.g., esters).[8]
Choice of Catalyst and Ligand

For selective C-Br coupling, a general-purpose catalyst is often sufficient and preferred to avoid over-reactivity that might engage the C-Cl bond.

  • Pd(PPh₃)₄: An excellent, air-stable Pd(0) precatalyst that is effective for many aryl bromides. It is a good first choice for this specific transformation.[11]

  • Pd(OAc)₂ / Pd₂(dba)₃ + Ligand: These Pd(II) and Pd(0) sources require an external phosphine ligand. They must be reduced in situ to the active Pd(0) species.[3] Using a simple ligand like PPh₃ is often sufficient. For more challenging couplings (not typically required here), advanced biarylphosphine ligands (e.g., SPhos, XPhos) can be used, but they also increase the risk of C-Cl activation.[6]

Solvent System Considerations

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

  • Dioxane/Water or Toluene/Water: These are the most common biphasic systems. They provide good solubility for the aryl halide and boronic acid while allowing the aqueous base to participate effectively.

  • THF: A polar, aprotic solvent suitable for many couplings, often used with stronger bases like Cs₂CO₃.

  • Polar Aprotic Solvents (DMF, Acetonitrile): While effective, the role of polar solvents can be complex and may sometimes influence selectivity in unexpected ways in different systems.[12][13][14] For the C-Br/C-Cl differentiation, sticking to standard toluene or dioxane systems is recommended.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous degassing; use a fresh bottle of catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase temperature in 10 °C increments (up to ~110 °C).
Protodeborylation (Boronic acid is replaced by -H)1. Reaction conditions too harsh (high temp, long time).2. Presence of excess water or acid impurities.1. Lower the reaction temperature or time.2. Use anhydrous solvents and ensure the base is anhydrous. Consider using a boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without proper reduction.1. Improve degassing procedure.2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Dehalogenation (Loss of -Br or -Cl)1. Side reaction promoted by certain bases/solvents or impurities.2. Reaction run for too long at high temperature.1. Screen different bases (e.g., KF).2. Monitor the reaction closely and stop it once the starting material is consumed.
Loss of Selectivity (C-Cl coupling observed)1. Reaction temperature is too high.2. Catalyst system is too active.1. Reduce the reaction temperature.2. Avoid highly active catalyst systems (e.g., Buchwald ligands) if selectivity is an issue. Stick with Pd(PPh₃)₄.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex, fluorinated biaryl molecules. By leveraging the inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds, chemists can achieve selective arylation at the bromine-bearing position with high fidelity. The protocol and insights provided in this guide offer a robust starting point for achieving this transformation efficiently and predictably. Successful execution relies on a solid understanding of the reaction mechanism and careful control of key parameters, particularly the choice of catalyst, the use of an inert atmosphere, and appropriate reaction conditions.

References

Introduction: The Heck Reaction in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemoselective Heck reaction with 1-bromo-2-chloro-3,5-difluorobenzene, tailored for researchers and drug development professionals. This document provides a comprehensive overview, detailed protocols, and expert insights into leveraging this versatile cross-coupling reaction for the synthesis of complex pharmaceutical intermediates.

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its robustness, tolerance of a wide array of functional groups, and stereoselectivity make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][5][6][7] In drug development, the ability to selectively functionalize polyhalogenated aromatic systems is critical for structure-activity relationship (SAR) studies and the construction of novel molecular scaffolds.

This application note focuses on a particularly relevant substrate: This compound . This molecule presents a unique synthetic challenge and opportunity due to the presence of multiple, distinct halogen atoms. The primary objective is to achieve a chemoselective Heck coupling, reacting the more labile carbon-bromine (C-Br) bond while leaving the more inert carbon-chlorine (C-Cl) bond intact for potential subsequent transformations. Mastering this selectivity opens a pathway for sequential, site-specific cross-coupling reactions, significantly enhancing synthetic efficiency.

The Core Challenge: Achieving Chemoselectivity

The success of a Heck reaction with a polyhalogenated substrate hinges on exploiting the differential reactivity of the carbon-halogen bonds. The rate-determining step for most aryl halides is the oxidative addition of the aryl halide to the palladium(0) catalyst.[8] The reactivity trend for this step is well-established:

C-I > C-OTf > C-Br >> C-Cl

This significant difference in reactivity between the C-Br and C-Cl bonds is the foundation of our selective strategy. The C-Br bond, being weaker, will undergo oxidative addition with the Pd(0) catalyst under conditions that leave the stronger C-Cl bond untouched. However, forcing conditions (e.g., high temperatures, highly active catalysts) can lead to a loss of selectivity. Therefore, careful optimization of the catalyst system and reaction parameters is paramount.

Key Mechanistic Considerations

The catalytic cycle of the Heck reaction involves several key steps: oxidative addition, alkene coordination and migratory insertion, and β-hydride elimination, followed by catalyst regeneration.[1][2][8][9]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination (R-CH=CH₂) Insert Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex Insert->Elim β-Hydride Elimination Elim->Pd(0)L2 Reductive Elimination (+ Base, - HBX) Product Coupled Product Elim->Product HBX [Base-H]⁺X⁻ Elim->HBX ArX 1-Bromo-2-chloro- 3,5-difluorobenzene ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim

Figure 1: The catalytic cycle for the Mizoroki-Heck reaction.

For this compound, the "Ar-X" in the oxidative addition step is selectively the C-Br bond. The electron-withdrawing fluorine and chlorine atoms decrease the electron density on the aromatic ring, which can slow the rate of oxidative addition. This electronic effect necessitates a carefully chosen catalyst system.

Optimizing the Reaction: Components and Conditions

Choosing the right combination of catalyst, ligand, base, and solvent is critical for a high-yielding, selective reaction.[5]

Palladium Precatalyst and Ligand Selection

While simple systems like Pd(OAc)₂ with triphenylphosphine (PPh₃) can be effective for some substrates, the deactivating effect of the halogens on our target molecule often requires a more sophisticated catalyst system.

  • Palladium Precatalysts : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.

  • Ligands : The ligand stabilizes the Pd(0) catalyst and modulates its reactivity.[8] For challenging substrates like ours, bulky and electron-rich ligands are preferred as they promote the difficult oxidative addition step and stabilize the active catalyst.[10]

    • Bulky Phosphines : Ligands such as Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald ligands (e.g., XPhos, SPhos), and adamantyl-based phosphines are highly effective.[10]

    • N-Heterocyclic Carbenes (NHCs) : Pd-NHC complexes offer high thermal stability, which is beneficial if higher temperatures are required.[10][11]

Base and Solvent Systems
  • Base : A base is required to neutralize the hydrogen halide (HBr) generated during the final reductive elimination step, regenerating the Pd(0) catalyst.[4]

    • Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are commonly used and are often effective.[5]

    • Organic Bases : Amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also widely used. For challenging couplings, stronger, non-coordinating organic bases may be employed.

  • Solvent : Polar aprotic solvents are typically the best choice as they can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.

    • Common Choices : N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).

Additives

In some cases, additives can enhance reaction rates and prevent catalyst decomposition.

  • Phase-Transfer Catalysts : Salts like tetra-n-butylammonium chloride (TBAC) or bromide (TBAB) can be beneficial, particularly when using inorganic bases, by improving their solubility and facilitating the reaction.[5]

Experimental Protocols

The following protocols are designed as robust starting points for the chemoselective Heck reaction of this compound. Optimization may be required based on the specific alkene partner.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Glassware (Dry Schlenk Flask) B 2. Add Solids (Aryl Halide, Pd Catalyst, Ligand, Base) A->B C 3. Purge with Inert Gas (Nitrogen or Argon) B->C D 4. Add Degassed Solvent & Alkene C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Progress (TLC, GC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

Figure 2: General experimental workflow for the Heck reaction.

Protocol 1: Heck Coupling with n-Butyl Acrylate

This protocol is optimized for coupling with an electron-deficient alkene.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and P(t-Bu)₃ (0.04 equiv, 4 mol%).

  • Add Base : Add finely ground K₂CO₃ (2.0 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas three times.

  • Add Reagents : Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.2 M solution based on the aryl halide). Then, add n-butyl acrylate (1.2 equiv) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring : Stir the reaction vigorously. Monitor its progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 8-16 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium black and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, (E)-butyl 3-(2-chloro-3,5-difluorophenyl)acrylate.

Protocol 2: Heck Coupling with Styrene

This protocol is adapted for a neutral alkene like styrene.

Materials:

  • This compound

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and XPhos (0.03 equiv, 3 mol%) to a dry reaction tube.

  • Add Base : Add Cs₂CO₃ (2.5 equiv).

  • Add Reagents : Add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution). Then, add styrene (1.5 equiv).

  • Reaction : Seal the tube tightly and place it in a preheated heating block at 110 °C.

  • Monitoring : Stir the reaction for 12-24 hours. Monitor by GC-MS.

  • Work-up and Purification : Follow steps 7-10 from Protocol 1. The expected product is 1-(2-chloro-3,5-difluorostyryl)benzene, predominantly as the (E)-isomer.

Data Summary and Troubleshooting

The choice of reaction conditions significantly impacts yield and selectivity. The following table provides a starting point for optimization.

ParameterCondition A (for Acrylates)Condition B (for Styrenes)Rationale & Comments
Aryl Halide 1.0 equiv1.0 equivLimiting reagent.
Alkene 1.2-1.5 equiv1.5-2.0 equivA slight excess of the alkene is used to drive the reaction to completion.
Pd Source Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)Both are effective Pd(0) precursors.
Ligand P(t-Bu)₃ (2-4 mol%)XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating the C-Br bond.
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)Cs₂CO₃ is more soluble and basic, often better for less reactive partners.
Solvent DMF, DMAcDioxane, TolueneChoice depends on temperature requirements and reactant solubility.
Temperature 80-100 °C100-120 °CHigher temperatures may be needed for less reactive alkenes, but risk side reactions.
Expected Yield 70-90%65-85%Yields are highly dependent on the specific alkene and purity of reagents.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand/catalyst system.3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and properly degassed.2. Switch to a more electron-rich, bulkier ligand (e.g., a Buchwald ligand). Increase catalyst loading to 5 mol%.3. Increase temperature in 10 °C increments, monitoring for C-Cl activation.
Loss of Chemoselectivity (C-Cl bond reaction) 1. Reaction temperature is too high.2. Catalyst system is too reactive.1. Lower the reaction temperature.2. Screen less reactive ligands or reduce catalyst loading.
Formation of Palladium Black 1. Ligand decomposition or insufficient ligand.2. High temperature.1. Increase the ligand-to-palladium ratio (e.g., L:Pd of 2:1 or 4:1).2. Use a more thermally stable ligand system (e.g., a Pd-NHC catalyst).
Alkene Polymerization 1. Common with electron-deficient alkenes like acrylates at high temperatures.1. Add a radical inhibitor like hydroquinone (trace amount).2. Lower the reaction temperature if possible.

Conclusion

The chemoselective Heck reaction of this compound is a powerful strategy for synthesizing highly functionalized aromatic building blocks. By carefully selecting a robust palladium catalyst system featuring bulky, electron-rich ligands and optimizing reaction parameters, researchers can achieve high yields of the desired mono-coupled product. The unreacted C-Cl bond serves as a valuable synthetic handle for subsequent diversification, making this approach highly attractive for applications in medicinal chemistry and drug discovery.

References

The Strategic Utility of 1-Bromo-2-chloro-3,5-difluorobenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. Polysubstituted benzene rings serve as versatile templates for constructing novel therapeutic agents. Among these, 1-Bromo-2-chloro-3,5-difluorobenzene emerges as a highly functionalized building block, offering medicinal chemists a rich platform for molecular elaboration and optimization of drug-like properties.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. While specific literature on this exact substitution pattern is limited, this document extrapolates from the well-established chemistry of its structural analogs to provide a robust framework for its utilization. We will delve into its anticipated reactivity, offer detailed protocols for key synthetic transformations, and elucidate the rationale behind these experimental designs, empowering researchers to leverage this unique reagent in their quest for novel therapeutics.

Physicochemical Properties and Reactivity Profile

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClF₂. Its structure presents a unique combination of halogens, each imparting distinct electronic and steric influences that govern its reactivity and its effects on the properties of derivative molecules.

PropertyValue (Predicted)Source
Molecular FormulaC₆H₂BrClF₂-
Molar Mass227.43 g/mol [1]
Boiling Point184.0 ± 35.0 °C[1]
Density1.805 ± 0.06 g/cm³[1]
CAS Number1020198-58-6[1]

The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-OTf > C-Cl. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond allows for selective oxidative addition to a low-valent palladium catalyst under conditions that leave the more robust C-Cl bond intact. This chemoselectivity is a powerful tool for sequential, site-selective modifications of the aromatic core.

The fluorine substituents play a multifaceted role. Their strong electron-withdrawing nature can influence the regioselectivity of further aromatic substitutions and modulate the acidity of adjacent protons. In the context of medicinal chemistry, fluorine is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.

Application in the Synthesis of Bioactive Molecules: Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for the introduction of a wide array of molecular fragments through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in many classes of therapeutic agents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Objective: To selectively couple an aryl or heteroaryl boronic acid at the C1 (bromo) position of this compound, leaving the C2 (chloro) position available for subsequent functionalization.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add triphenylphosphine (0.08 mmol, 8 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality and Self-Validation:

  • Catalyst System: The choice of Pd(OAc)₂ as a precatalyst and PPh₃ as a ligand is a common and effective combination for Suzuki couplings of aryl bromides. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle.

  • Solvent System: The dioxane/water mixture is a common solvent system for Suzuki reactions, as it solubilizes both the organic and inorganic reagents.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. The temperature should be carefully controlled to maintain the selectivity for the C-Br bond over the C-Cl bond.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 1-Bromo-2-chloro- 3,5-difluorobenzene E Dioxane/Water A->E B Arylboronic Acid B->E C Pd(OAc)₂ / PPh₃ C->E D K₂CO₃ (Base) D->E F 80-100 °C, Inert Atm. E->F Heating G Extraction F->G Reaction Completion H Column Chromatography G->H I 2-Chloro-3,5-difluoro- biaryl Product H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.

Objective: To selectively couple a primary or secondary amine at the C1 (bromo) position of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or another suitable bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add the palladium precatalyst Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the Xantphos ligand (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylamine.

Causality and Self-Validation:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich ligands like Xantphos are known to be highly effective for the Buchwald-Hartwig amination of aryl bromides, promoting the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common non-polar solvent for this reaction.

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion.

  • Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability and activity of the catalyst and the strong base.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 1-Bromo-2-chloro- 3,5-difluorobenzene E Toluene A->E B Amine (R₂NH) B->E C Pd₂(dba)₃ / Xantphos C->E D NaOtBu (Base) D->E F 90-110 °C, Inert Atm. E->F Heating G Filtration & Extraction F->G Reaction Completion H Column Chromatography G->H I 2-Chloro-3,5-difluoro- arylamine Product H->I

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique pattern of halogen substitution allows for selective, sequential functionalization, providing a powerful platform for the synthesis of complex, highly decorated aromatic compounds. The protocols and principles outlined in this guide, derived from the established reactivity of analogous structures, offer a solid foundation for researchers to explore the full synthetic potential of this promising intermediate in the development of next-generation therapeutics. The strategic incorporation of the 2-chloro-3,5-difluorophenyl moiety can impart favorable physicochemical and pharmacokinetic properties, making this reagent a noteworthy addition to the medicinal chemist's toolbox.

References

Introduction: The Strategic Importance of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 1-Bromo-2-chloro-3,5-difluorobenzene in the synthesis of modern agrochemicals.

This compound is a highly functionalized aromatic building block that has become instrumental in the synthesis of advanced agrochemicals. Its polysubstituted nature, featuring a strategic arrangement of bromine, chlorine, and fluorine atoms, provides a versatile platform for complex molecular construction. The distinct reactivity of the halogen substituents allows for selective, sequential chemical transformations, making it a prized intermediate for creating high-value active ingredients.

This guide focuses on its primary application in the synthesis of pyrazole carboxamide fungicides, a critical class of agrochemicals that act as Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the synthetic strategy, reaction mechanisms, and detailed protocols that leverage the unique chemical properties of this intermediate.

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

The largest and most well-documented application of this compound is in the production of pyrazole carboxamide fungicides, such as the commercial product Penflufen.[1][2][3] These fungicides are vital for controlling a wide range of plant diseases in various crops.[2][4] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a crucial component of the mitochondrial respiratory chain in fungi, thereby disrupting their energy production.[1][2][5]

The synthesis of these complex molecules from this compound hinges on a key strategic principle: the differential reactivity of the carbon-halogen bonds. Specifically, the carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for the selective introduction of a pyrazole moiety at the C1 position.

Overall Synthetic Workflow

The transformation of this compound into a target pyrazole carboxamide fungicide can be conceptualized as a two-stage process. The first stage involves the construction of the core biphenyl-like structure via a C-C bond-forming reaction, followed by the second stage of amide bond formation to complete the molecule.

G A 1-Bromo-2-chloro- 3,5-difluorobenzene C Suzuki-Miyaura Cross-Coupling A->C B Pyrazole Boronic Acid or Ester Derivative B->C D 2-(2-Chloro-3,5-difluorophenyl)- substituted Pyrazole Intermediate C->D Selective C-C Bond Formation at C-Br E Hydrolysis & Carboxylic Acid Activation D->E G Amide Coupling E->G F Substituted Aniline F->G H Final Pyrazole Carboxamide Fungicide (e.g., Penflufen) G->H Amide Bond Formation

Caption: High-level workflow for fungicide synthesis.

Protocol 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of this synthesis, enabling the precise coupling of the aryl halide with a pyrazole boronic acid or ester.[6][7][8]

Causality and Experimental Rationale

The success of this step relies on the selective activation of the C-Br bond over the C-Cl bond by the palladium catalyst. The oxidative addition of a Pd(0) complex to the aryl halide is the first and often rate-determining step in the catalytic cycle. The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making it more susceptible to cleavage and insertion by the palladium catalyst. This predictable reactivity ensures that the pyrazole group is installed exclusively at the desired position, leaving the chloro and fluoro substituents untouched for their role in the final molecule's bioactivity.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X Complex OA->ArPdX TM Transmetalation ArPdR Ar-Pd(II)-R' Complex TM->ArPdR RE Reductive Elimination Pd0 Pd(0) Catalyst RE->Pd0 Pd0->OA Ar-X ArPdX->TM R'-B(OR)₂ + Base ArPdR->RE Ar-R' Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired pyrazole boronic acid derivative (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v) or dioxane/water. Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.), dissolved in the aqueous portion of the solvent system. The base is crucial for activating the boronic acid in the transmetalation step.[6]

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(2-Chloro-3,5-difluorophenyl)-substituted pyrazole intermediate.

Protocol 2: Amide Bond Formation to Yield the Final Product

With the core heterocyclic structure established, the final step is the formation of the amide linkage. This is a standard transformation in organic synthesis, but requires careful execution to achieve high yields.

Causality and Experimental Rationale

The pyrazole intermediate from Protocol 1, which typically contains an ester group, must first be hydrolyzed to a carboxylic acid. This carboxylic acid is then "activated" to make it more electrophilic and susceptible to attack by the nucleophilic amine. The most common activation method is conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This highly reactive intermediate readily couples with the target aniline to form the stable amide bond of the final product.

Step-by-Step Protocol
  • Hydrolysis (if starting from an ester): Dissolve the pyrazole ester intermediate in a mixture of THF/methanol and water. Add an excess of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC). Acidify the mixture with aqueous HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Acid Chloride Formation: In a separate flask under an inert atmosphere, suspend the dried pyrazole carboxylic acid in a suitable solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of DMF. Heat the mixture gently (e.g., to 50-70 °C) for 1-2 hours until gas evolution ceases.

  • Amide Coupling: Cool the acid chloride solution. In a separate flask, dissolve the substituted aniline (e.g., 2-(4-methylpentan-2-yl)aniline for Penflufen) (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) in an anhydrous solvent like THF or dichloromethane. Slowly add the prepared acid chloride solution to the aniline solution at 0 °C.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be purified by recrystallization or column chromatography to yield the target fungicide.

Data Summary

The following table provides representative data for the key transformations described. Yields and conditions are illustrative and may vary based on the specific substrates and scale.

StepKey ReagentsCatalyst/SolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki Coupling Pyrazole Boronic Acid, Na₂CO₃Pd(PPh₃)₄ / Toluene:H₂O90885-95
Amide Coupling SOCl₂, Substituted Aniline, Et₃NToluene / THF0 to RT480-90

Conclusion

This compound stands as a premier building block in agrochemical R&D. Its utility is rooted in the predictable and selective reactivity of its halogen substituents, particularly the enhanced reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The protocols detailed herein demonstrate a robust and efficient pathway to synthesize high-value pyrazole carboxamide SDHI fungicides. By understanding the chemical principles behind each transformation, researchers can effectively leverage this versatile intermediate to construct novel and effective crop protection agents.

References

Experimental protocol for Grignard reaction with 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemoselective Grignard Reaction of 1-Bromo-2-chloro-3,5-difluorobenzene

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. A significant challenge in their functionalization lies in achieving chemoselectivity, particularly when forming organometallic reagents. This application note provides a detailed, field-proven protocol for the selective formation of a Grignard reagent from this compound. By exploiting the differential reactivity of carbon-halogen bonds, this guide details the preparation of 2-chloro-3,5-difluorophenylmagnesium bromide, leaving the C-Cl and C-F bonds intact for subsequent transformations. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the controlled synthesis of this valuable intermediate.

Principle and Scientific Rationale: Achieving Chemoselectivity

The successful synthesis of the target Grignard reagent hinges on the inherent differences in bond dissociation energies and reactivity of the various carbon-halogen bonds present in the starting material. The established reactivity order for the formation of Grignard reagents from aryl halides is C-I > C-Br > C-Cl >> C-F.[1][2]

  • C-Br vs. C-Cl: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This makes the oxidative addition of magnesium into the C-Br bond significantly more facile and kinetically favored under standard Grignard reaction conditions.[2][3] The protocol is therefore designed with controlled temperature and addition rates to ensure the reaction occurs exclusively at the brominated position.

  • Inertness of C-F: The carbon-fluorine bond is the strongest carbon-halogen bond and is exceptionally stable. It does not react with magnesium metal under these conditions, rendering the fluorine substituents as directing and electronically-influencing groups rather than reactive sites.[4][5][6]

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom increases the electrophilicity of the aromatic ring, which can facilitate the initial interaction with the magnesium surface. However, the primary determinant of selectivity remains the superior reactivity of the C-Br bond.

Reaction Scheme

The diagram below illustrates the targeted chemoselective reaction pathway and a common, undesirable side reaction.

G cluster_main Desired Chemoselective Pathway cluster_side Potential Side Reaction A This compound B 2-Chloro-3,5-difluorophenyl- magnesium bromide (Target Grignard Reagent) A->B Oxidative Insertion C This compound Mg Mg(0) / THF Mg->B E Wurtz Coupling Product (Biphenyl Derivative) C->E Dimerization D 2-Chloro-3,5-difluorophenyl- magnesium bromide D->E

Caption: Desired reaction pathway versus a potential Wurtz coupling side reaction.

Materials and Equipment

ReagentsEquipment
This compound (>98%)Three-necked round-bottom flask (e.g., 250 mL)
Magnesium (Mg) turningsReflux condenser with drying tube (CaCl₂ or Drierite)
Anhydrous Tetrahydrofuran (THF), Grignard gradePressure-equalizing dropping funnel
Iodine (I₂) crystal or 1,2-Dibromoethane (DBE)Magnetic stirrer and stir bar
Saturated aqueous Ammonium Chloride (NH₄Cl)Heating mantle or oil bath
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Syringes and needles for inert atmosphere and reagent transfer
Anhydrous Sodium Sulfate (Na₂SO₄)Inert gas supply (Nitrogen or Argon) with manifold
Deuterium Oxide (D₂O) (for characterization)Schlenk line (optional, but recommended)
Hydrochloric Acid (HCl), 1 M (for workup)Ice-water bath

Detailed Experimental Protocol

This protocol assumes a reaction scale of approximately 20 mmol. Adjust quantities accordingly for different scales.

Phase 1: Rigorous Preparation and Setup

Causality: Grignard reagents are potent bases and nucleophiles that react instantaneously with protic sources like water.[7][8] Failure to maintain strictly anhydrous conditions is the most common reason for reaction failure.

  • Glassware Preparation: Thoroughly clean all glassware (three-necked flask, condenser, dropping funnel). Dry in an oven at >120 °C for at least 4 hours (or overnight) to remove adsorbed moisture.[9]

  • Apparatus Assembly: Immediately assemble the hot glassware. Equip the flask with a magnetic stir bar. Attach the condenser and dropping funnel. Seal all openings. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Magnesium Preparation: Weigh 0.58 g (24 mmol, 1.2 equivalents) of magnesium turnings and quickly add them to the reaction flask against a positive flow of inert gas. Briefly stir the dry turnings to abrade the surface, which can help disrupt the passivating magnesium oxide layer.[10]

Phase 2: Magnesium Activation and Reaction Initiation

Causality: Magnesium metal is coated with a thin, inert layer of magnesium oxide (MgO) that prevents reaction with the aryl halide.[11] A chemical or physical activation step is mandatory to expose the fresh, reactive metal surface.[12]

  • Activator Addition: Add one small crystal of iodine (I₂) to the flask containing the magnesium. The flask can be gently warmed with a heat gun under the inert atmosphere until purple iodine vapors are observed.

  • Solvent Addition: Add ~15 mL of anhydrous THF via syringe to the flask, enough to cover the magnesium turnings.

  • Initiation Confirmation: Stir the mixture. Successful activation is marked by the disappearance of the purple/brown iodine color as it reacts to form MgI₂.[11] The solution may become slightly turbid or grayish. If initiation is sluggish, add 2-3 drops of 1,2-dibromoethane (DBE). The observation of bubbling (ethylene gas formation) confirms activation.[10][11]

Phase 3: Formation of 2-Chloro-3,5-difluorophenylmagnesium bromide

Causality: The formation of the Grignard reagent is an exothermic process.[11] Slow, controlled addition of the aryl halide is critical to prevent an uncontrolled temperature spike, which can promote the formation of the Wurtz coupling byproduct.[9]

  • Prepare Aryl Halide Solution: In a separate dry flask under an inert atmosphere, dissolve 4.55 g (20 mmol, 1.0 equivalent) of this compound in 40 mL of anhydrous THF.

  • Load Dropping Funnel: Transfer this solution to the pressure-equalizing dropping funnel on the reaction apparatus via a cannula or a dry syringe.

  • Initiate Addition: Add a small portion (~2-3 mL) of the aryl halide solution to the activated magnesium suspension.

  • Monitor for Reaction: A successful reaction start is indicated by a spontaneous warming of the flask and the onset of a gentle reflux in the THF (boiling point ~66 °C).[11][13] The solution will typically turn a cloudy gray or brownish color. If the reaction does not start, gently warm the flask until reflux begins. Once initiated, remove the external heat source.

  • Controlled Addition: Once the reaction is sustained, add the remainder of the aryl halide solution dropwise over 30-45 minutes, maintaining a steady but gentle reflux. Use an ice-water bath to moderate the reaction temperature if the reflux becomes too vigorous.

  • Complete the Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or gently heat to reflux for 1 hour to ensure all the magnesium has reacted. The final mixture should appear as a dark gray to brown, homogeneous suspension.

Phase 4: Reaction Quenching and Workup

Causality: The workup procedure is designed to quench any remaining Grignard reagent and dissolve the magnesium salts (e.g., MgBr₂, HOMgBr) into the aqueous phase, allowing for the separation of the organic product.[14]

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath. This is crucial as the quenching process is highly exothermic.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution (approx. 50 mL) dropwise via the dropping funnel to the stirred Grignard solution. Safety Note: Vigorous gas evolution (from any unreacted magnesium) and heat generation will occur.

  • Extraction: Once the quenching is complete and the mixture has returned to room temperature, transfer it to a separatory funnel. Add 50 mL of diethyl ether or ethyl acetate and shake vigorously.

  • Phase Separation: Allow the layers to separate. If an emulsion forms or solids are present, add a small amount of 1 M HCl to help dissolve the magnesium salts.

  • Isolate and Wash: Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of the organic solvent. Combine all organic extracts.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Note: For many applications, the Grignard reagent is not isolated but is used directly in a subsequent reaction. To do this, one would simply cool the prepared solution and add the desired electrophile.

Phase 5: Characterization and Validation

To confirm the successful and selective formation of the Grignard reagent, a small aliquot can be quenched with an electrophile.

  • Deuterium Quench: Before the main workup (at the end of Phase 3), withdraw a 0.5 mL aliquot of the Grignard solution and quench it by slowly adding it to 1 mL of deuterium oxide (D₂O) at 0 °C.

  • Analysis: Work up this small sample as described above. Analyze the resulting crude 1-chloro-2,4-difluorobenzene by GC-MS. The mass spectrum should show an M+1 peak corresponding to the incorporation of a single deuterium atom, confirming the formation of the aryl-magnesium bond at the desired position.

Experimental Workflow and Logic

The following diagram outlines the logical progression of the experimental protocol.

G prep Phase 1: Preparation Dry all glassware in oven Assemble apparatus under N₂/Ar Add Mg turnings to flask activation Phase 2: Activation Add I₂ crystal or DBE activator Add small amount of anhydrous THF Confirm initiation (color fades, bubbles) prep->activation formation Phase 3: Grignard Formation Prepare substrate solution in THF Add substrate dropwise to Mg Maintain gentle reflux Stir to completion activation->formation workup Phase 4: Workup & Isolation Cool to 0 °C Quench with sat. aq. NH₄Cl Extract with Et₂O/EtOAc Dry and evaporate solvent formation->workup analysis Phase 5: Validation (Optional) Quench aliquot with D₂O Analyze by GC-MS for deuterium incorporation workup->analysis

Caption: Step-by-step workflow for the chemoselective Grignard synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction does not initiate 1. Wet glassware or solvent.[7] 2. Poor quality magnesium (oxidized surface).[11]1. Ensure all glassware is rigorously oven-dried and solvent is from a fresh, sealed bottle of anhydrous grade. 2. Crush some Mg turnings with a dry glass rod in the flask. Add a few drops of 1,2-dibromoethane. Use an ultrasonic bath for 5-10 minutes.[12]
Reaction starts but then stops 1. Insufficient activation. 2. Concentration of aryl halide is too low.1. Gently warm the flask to re-initiate reflux. 2. Ensure the concentration of the aryl halide solution is appropriate (typically 0.3-0.5 M).
Low yield of Grignard reagent 1. Incomplete reaction. 2. Premature quenching by atmospheric moisture/O₂.1. After addition, heat the reaction to reflux for an additional hour. 2. Ensure a positive pressure of inert gas is maintained throughout the entire procedure.
Significant biphenyl byproduct 1. Reaction temperature was too high. 2. Aryl halide was added too quickly.[9]1. Use a cooling bath to moderate the reaction exotherm. 2. Slow the rate of addition to ensure a steady, gentle reflux rather than a vigorous one.

Safety Precautions

  • Anhydrous Ethers: Anhydrous THF and diethyl ether are highly flammable and can form explosive peroxides upon storage.[8][15] Always work in a well-ventilated fume hood away from ignition sources. Test for peroxides if the solvent container has been opened previously.

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and other protic sources.[16] Always handle under an inert atmosphere.

  • Quenching: The quenching of a Grignard reaction is highly exothermic. Always perform this step slowly in an ice bath to control the release of heat and gas.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

References

Regioselective reactions of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Reactions of 1-Bromo-2-chloro-3,5-difluorobenzene

Introduction: A Versatile Building Block for Complex Synthesis

This compound is a polyhalogenated aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic properties, metabolic stability, and electronic characteristics.[1][2] The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the benzene ring offers a rich platform for sequential and regioselective functionalization.

Understanding and controlling the regioselectivity of reactions involving this substrate is paramount. The electronic interplay between the strongly electron-withdrawing fluorine atoms and the different carbon-halogen bonds allows chemists to selectively target a specific position on the ring for modification. This guide provides a detailed exploration of the principal regioselective transformations of this compound, including nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern the selectivity of these reactions and provide detailed, field-proven protocols for their execution.

Understanding the Electronic Landscape and Reactivity

The regiochemical outcome of any reaction with this compound is dictated by the electronic effects of its substituents.

  • Fluorine Substituents (C3, C5): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[3] This effect significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles (a prerequisite for SNAr reactions).[4][5] Furthermore, fluorine is a potent ortho-directing group in metalation reactions due to its ability to coordinate with organolithium reagents.[6][7]

  • Halogen Substituents (C1-Br, C2-Cl): The bromine and chlorine atoms also exhibit inductive electron withdrawal. Critically, the carbon-halogen bond strengths and their propensity to undergo oxidative addition with transition metals differ significantly. The general trend for bond strength is C-Cl > C-Br, making the C-Br bond the weaker and more reactive site in palladium-catalyzed cross-coupling reactions.[8][9] Similarly, in metal-halogen exchange reactions, the reactivity order is I > Br > Cl, again favoring selective reaction at the C-Br bond.[10]

This intricate electronic arrangement allows for a predictable and controllable reaction strategy, as illustrated in the following sections.

sub This compound p1 Selective Functionalization at C1 (C-Br bond) sub->p1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Reactivity: C-Br >> C-Cl p2 Formation of Aryllithium at C1 sub->p2 Metal-Halogen Exchange (n-BuLi, -78 °C) Reactivity: Br > Cl p3 Substitution at C2 (Displacement of Cl) sub->p3 Nucleophilic Aromatic Substitution (SNAr) (e.g., NaOMe, DMSO) Activated by F atoms

Caption: Overview of regioselective reactions.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization of the C-Br Bond

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The key to their regioselectivity lies in the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond. For polyhalogenated substrates, this insertion occurs preferentially at the weakest and most reactive C-X bond.[8] In the case of this compound, the reactivity hierarchy is unequivocally C-Br >> C-Cl >> C-F, allowing for precise and selective functionalization at the C1 position.[9][11]

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[12] This reaction is highly tolerant of various functional groups and is a mainstay in pharmaceutical development.[1][2] When applied to this compound, the coupling occurs exclusively at the C-Br bond.

Experimental Protocol: Synthesis of 2-Chloro-3,5-difluoro-1,1'-biphenyl

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as K₂CO₃ (2.5 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Application Note: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[13][14] The reaction is co-catalyzed by palladium and copper(I) salts.[15] The regioselectivity mirrors that of the Suzuki coupling, with the reaction occurring at the C-Br bond.

Experimental Protocol: Synthesis of 1-(Alkyn-1-yl)-2-chloro-3,5-difluorobenzene

  • Catalyst and Reagent Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent and Amine Base: Add a degassed solvent such as THF or dioxane, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired alkynyl product.

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[16][17] It has become a dominant method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[18][19][20] The reaction proceeds with high selectivity at the C1-Br position.

Experimental Protocol: Synthesis of N-Aryl-2-chloro-3,5-difluoroaniline

  • Reagent and Catalyst Loading: To a glovebox or a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable bulky phosphine ligand (e.g., XPhos or BINAP, 0.02-0.05 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Workup and Purification: After completion, cool the reaction, dilute with ether, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Cross-Coupling Reaction Coupling Partner Typical Catalyst System Base Expected Product
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃2-Cl-3,5-F₂-C₆H₂-R
Sonogashira R-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPA2-Cl-3,5-F₂-C₆H₂-C≡C-R
Buchwald-Hartwig R¹R²NHPd₂(dba)₃ / Ligand (e.g., XPhos)NaOtBu, LHMDS2-Cl-3,5-F₂-C₆H₂-NR¹R²

Metal-Halogen Exchange: Generating a Potent Aryllithium Nucleophile

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species, typically an aryllithium.[10] This reaction is extremely fast and is governed by the stability of the transient ate-complex and the resulting carbanion. The established reactivity order of I > Br > Cl ensures that when this compound is treated with an alkyllithium reagent at low temperatures, the exchange occurs exclusively at the C-Br bond.[21][22][23] This generates a potent nucleophile that can be trapped with a wide variety of electrophiles.

The primary challenge in this chemistry is preventing a competitive reaction: ortho-lithiation directed by the fluorine atoms.[24][25] However, the kinetic preference for bromine-lithium exchange over fluorine-directed deprotonation is significant, especially at very low temperatures (-78 °C or below).[26]

sub This compound reagent n-BuLi, THF -78 °C sub->reagent 1. Br-Li Exchange intermediate 2-Chloro-3,5-difluoro-phenyllithium reagent->intermediate electrophile Electrophile (E+) e.g., CO₂, DMF, I₂ intermediate->electrophile 2. Electrophilic Quench product Functionalized Product (2-Cl-3,5-F₂-C₆H₂-E) electrophile->product

Caption: Workflow for Metal-Halogen Exchange.

Experimental Protocol: Bromine-Lithium Exchange and Electrophilic Quench

  • Initial Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, multi-necked flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure selectivity and prevent side reactions.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv.) dropwise via syringe over 15-20 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Trapping: Add the chosen electrophile (1.2-1.5 equiv.). For gaseous electrophiles like CO₂, bubble the gas through the solution. For liquid electrophiles like DMF or I₂ (dissolved in THF), add them dropwise.

  • Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography or distillation.

Electrophile (E⁺) Reagent Resulting Functional Group (-E)
Carbon DioxideCO₂ (gas)-COOH (Carboxylic Acid)
DimethylformamideDMF-CHO (Aldehyde)
IodineI₂-I (Iodide)
Trimethylsilyl chlorideTMSCl-Si(CH₃)₃ (Trimethylsilyl)

Nucleophilic Aromatic Substitution (SNAr): Targeting the C-Cl Bond

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for functionalizing electron-deficient aromatic rings.[27][28][29] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups, such as the two fluorine atoms on the substrate, is essential to activate the ring towards nucleophilic attack and stabilize this intermediate.[27][30]

In this compound, the fluorine atoms at C3 and C5 strongly activate the ortho and para positions. The C2 position is ortho to the C3-fluorine, and the C-Cl bond is more susceptible to nucleophilic attack than the highly robust C-F bonds or the less activated C-Br bond under SNAr conditions. While the typical leaving group aptitude in SN2 reactions is I > Br > Cl > F, in SNAr the rate-determining step is the initial nucleophilic attack.[31] The high electronegativity of adjacent fluorine atoms makes the carbon at C2 highly electrophilic, favoring attack and subsequent displacement of the chloride ion.

Experimental Protocol: Methoxylation via SNAr (Displacement of Chlorine)

  • Reagent Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMSO or DMF.

  • Nucleophile Addition: Add sodium methoxide (NaOMe) (1.5-2.0 equiv.), either as a solid or as a solution in methanol.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by GC-MS or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, purify the crude product by flash column chromatography to isolate 1-bromo-3,5-difluoro-2-methoxybenzene.

Conclusion

This compound stands out as a uniquely versatile synthetic intermediate. The distinct reactivity of its three different halogen substituents allows for a highly controlled and regioselective approach to molecular construction. By carefully selecting the reaction type and conditions, researchers can predictably functionalize the C-Br bond via palladium catalysis or metal-halogen exchange, or target the C-Cl bond through nucleophilic aromatic substitution. This predictable reactivity makes it an invaluable tool for creating complex, highly functionalized aromatic structures for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound?

While multiple pathways exist, a common and effective starting point is 2-chloro-1,3-difluorobenzene. This precursor allows for a relatively direct electrophilic bromination to introduce the bromine atom. The key challenge lies in controlling the regioselectivity of this addition.

Q2: What are the primary challenges in this synthesis?

The primary challenges are twofold:

  • Ring Deactivation: The benzene ring is substituted with three electron-withdrawing halogens (two fluorine atoms and one chlorine atom). This significantly deactivates the ring towards electrophilic aromatic substitution, often requiring forcing conditions which can lead to side reactions.[1]

  • Regiocontrol: The directing effects of the existing halogens can lead to the formation of multiple isomers. Achieving high selectivity for the desired this compound isomer is the principal obstacle to obtaining high yields.

Q3: Why is the Sandmeyer reaction not the preferred primary route for this specific molecule?

The Sandmeyer reaction, which converts an aniline to an aryl halide via a diazonium salt, is a powerful tool.[2][3] For instance, 1-bromo-3,5-difluorobenzene can be synthesized in high yield from 3,5-difluoroaniline.[4][5] However, obtaining the required starting material, 2-chloro-3,5-difluoroaniline, is not trivial and may involve a multi-step synthesis itself, making a direct halogenation approach on a simpler substrate more efficient.

Troubleshooting Guide: Improving Yield & Purity

This section addresses common problems encountered during the synthesis of this compound via electrophilic bromination of 2-chloro-1,3-difluorobenzene.

Problem 1: Low Overall Yield of Brominated Product

Possible Cause 1: Insufficiently Reactive Brominating Agent

The heavily deactivated aromatic ring requires a potent electrophile. Using molecular bromine (Br₂) alone is often ineffective. A Lewis acid catalyst is necessary to polarize the Br-Br bond, creating a much stronger electrophile, [Br]⁺[FeBr₄]⁻.[6][7]

Solution:

  • Use a Lewis Acid Catalyst: Employ a catalyst like iron(III) bromide (FeBr₃) or iron powder (which reacts with Br₂ to form FeBr₃ in situ) to activate the bromine.[6][8]

  • Alternative Brominating Agents: For highly deactivated rings, N-Bromosuccinimide (NBS) in the presence of a strong acid (like H₂SO₄) or in an appropriate solvent like acetonitrile can be an effective alternative.[9]

Possible Cause 2: Sub-optimal Reaction Temperature

Given the deactivated nature of the substrate, room temperature may not be sufficient to drive the reaction to completion at a reasonable rate. However, excessive heat can lead to the formation of unwanted byproducts.

Solution:

  • Controlled Heating: Gently heat the reaction mixture. A temperature range of 40-60°C is a good starting point for optimization.[9]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Problem 2: Formation of Multiple Regioisomers

This is the most critical issue. The directing effects of the existing halogens dictate where the incoming bromine atom will be added.

Understanding the Cause: Directing Effects

Halogens are deactivating groups due to their inductive electron-withdrawing effect.[1] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution.[10][11][12]

In 2-chloro-1,3-difluorobenzene, we must consider the combined effects:

  • Fluorine (at C1, C3): Strongly deactivating, ortho, para-directing.

  • Chlorine (at C2): Deactivating, ortho, para-directing.

The positions on the ring are activated or deactivated to different extents. The incoming electrophile (Br⁺) will preferentially attack the position that leads to the most stable carbocation intermediate.

G cluster_1 Potential Bromination Sites cluster_2 Predicted Outcome C4 Position 4 (para to F1, ortho to F3) -> Sterically accessible -> Strong activation from both F atoms Product Major product expected at C4/C6 position due to combined directing effect of Fluorine atoms and lower steric hindrance. C4->Product C6 Position 6 (ortho to F1, para to F3) -> Sterically accessible -> Strong activation from both F atoms C6->Product C5 Position 5 (meta to F1/F3, para to Cl2) -> Activation from Cl -> Sterically hindered by Cl F1 F1 F1->C4 F1->C6 F3 F3 F3->C4 F3->C6 Cl2 Cl2 Cl2->C5

Solution:

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.[9] Higher temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Choice of Catalyst: The size of the Lewis acid catalyst can influence steric hindrance. Experimenting with different catalysts (e.g., FeBr₃, AlBr₃, ZnCl₂) may subtly alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. While non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common, exploring slightly more polar, non-coordinating solvents like nitromethane might offer different selectivity.

Problem 3: Difficult Purification

Possible Cause: Similar Physical Properties of Isomers

The boiling points and polarities of the desired product and its isomers can be very similar, making separation by standard column chromatography or distillation challenging.

Solution:

  • Optimize for Selectivity First: The best purification strategy is to minimize the formation of impurities in the first place by optimizing the reaction conditions as described above.

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC may be necessary to resolve close-boiling isomers.

  • Fractional Distillation under Reduced Pressure: If the boiling points differ by a few degrees, a careful fractional distillation using a column with high theoretical plates can be effective.

Recommended Experimental Protocol

This protocol is a starting point for the electrophilic bromination of 2-chloro-1,3-difluorobenzene. Optimization will be required based on your specific laboratory conditions and purity requirements.

Materials:

  • 2-chloro-1,3-difluorobenzene

  • Iron(III) bromide (FeBr₃), anhydrous

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

G A Setup (Inert atmosphere) B Dissolve Substrate (2-chloro-1,3-difluorobenzene in CH2Cl2) A->B C Add Catalyst (FeBr3) B->C D Cool Reaction (0°C) C->D E Add Bromine (Dropwise) D->E F Reaction (Stir at RT, monitor by TLC/GC) E->F G Quench (Add Na2S2O3 solution) F->G H Workup (Separate layers, wash with NaHCO3, brine) G->H I Dry & Concentrate (Dry organic layer, remove solvent) H->I J Purify (Column chromatography or distillation) I->J

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-1,3-difluorobenzene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.1 eq) to the solution.

  • Bromine Addition: Cool the mixture to 0°C using an ice bath. Slowly add liquid bromine (1.1 eq) dropwise via a syringe or dropping funnel. A color change should be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, chilled aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Data Summary for Optimization

The following table provides a conceptual framework for optimizing your reaction. Actual results will vary.

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °C → RT40 °CRTCondition A may offer the best selectivity; Condition B may provide a faster reaction rate but with lower selectivity.
Catalyst FeBr₃ (0.1 eq)AlBr₃ (0.1 eq)Fe powder (0.1 eq)FeBr₃ is a standard, effective catalyst. AlBr₃ is stronger and may require lower temperatures.
Solvent CH₂Cl₂CCl₄NitromethaneCH₂Cl₂ is a good starting point. Less polar CCl₄ or more polar nitromethane could alter selectivity.
Yield / Purity Moderate / HighHigh / ModerateModerate / HighThe goal is to find the balance that maximizes the yield of the desired, pure isomer.

References

Purification techniques for 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 1-Bromo-2-chloro-3,5-difluorobenzene

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for this compound. As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, its purity is paramount to the success of subsequent reactions.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

This document is organized into a series of frequently asked questions and detailed troubleshooting guides. Our goal is to equip you with the expertise to not only purify this compound but to understand the causality behind each step, ensuring reproducible, high-purity results.

Compound Properties at a Glance

Before selecting a purification strategy, a clear understanding of the compound's physical properties is essential. These parameters dictate the feasibility and optimal conditions for methods like distillation, chromatography, and recrystallization.

PropertyValueSource
Molecular Formula C₆H₂BrClF₂[1]
Molecular Weight 227.43 g/mol [1][2]
Appearance Colorless to light yellow liquid or crystalline solid[1]
Predicted Boiling Point 184.0 - 200 °C[1]
Predicted Melting Point ~85-87 °C[1]
Predicted Density ~1.81 - 1.86 g/cm³[1]
Solubility Soluble in organic solvents like ethanol, acetone, and ether.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities are typically byproducts of the synthetic route. Common syntheses, such as the Sandmeyer reaction from a corresponding aniline or electrophilic halogenation of a difluorobenzene precursor, can introduce several types of impurities.[3][4] These may include:

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring. These often have very similar physical properties, making them challenging to separate.

  • Starting Materials: Unreacted precursors (e.g., 3,5-difluoroaniline or 1-chloro-3,5-difluorobenzene).

  • Dehalogenated Byproducts: Compounds where the bromine or chlorine atom has been replaced by hydrogen. These are often more volatile than the desired product.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: Which purification technique is most suitable for my needs?

A2: The optimal technique depends on the scale of your experiment and the nature of the impurities. The following diagram provides a general decision-making framework.

G cluster_options Primary Purification Method Selection start Assess Crude Material (Volume, Impurity Profile, Required Purity) distillation Fractional Distillation start->distillation Large Scale (>5g) Volatile Impurities chromatography Column Chromatography start->chromatography Small Scale (<5g) High Purity Needed Close-boiling Isomers recrystallization Recrystallization start->recrystallization Compound is Solid Impurities are Soluble in Cold Solvent final_product Pure Product distillation->final_product Purity >95% chromatography->final_product Purity >99% recrystallization->final_product Purity >98%

Caption: Decision tree for selecting a primary purification technique.

Q3: What are the critical safety precautions when handling this compound?

A3: this compound is an irritant and should be handled with care.[1][5] Always adhere to the following safety protocols based on its Safety Data Sheet (SDS):

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]

  • Avoid Inhalation: Avoid breathing vapors or mists.[6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Spills: In the event of a spill, evacuate the area, prevent it from entering drains, and clean up using appropriate absorbent materials and spark-proof tools.[6]

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during purification. Each solution is grounded in chemical principles to foster a deeper understanding.

Fractional Vacuum Distillation

Given the high boiling point (~184-200 °C), vacuum distillation is strongly recommended to prevent thermal decomposition.[1] Fractional distillation is necessary when separating components with boiling points that differ by less than 25-70 °C.[8][9]

Problem 1: The product appears to be decomposing or charring in the distillation flask.

  • Causality: The atmospheric boiling point is high enough to cause thermal breakdown of the molecule. Halogenated aromatics can be susceptible to degradation at elevated temperatures.

  • Solution:

    • Implement Vacuum: Connect the distillation apparatus to a vacuum pump. Reducing the pressure significantly lowers the boiling point. For example, lowering the pressure from 760 mmHg to 10 mmHg can reduce the boiling point of a high-boiling compound by several tens of degrees Celsius.

    • Monitor Temperature: Use a heating mantle with a temperature controller and ensure the pot temperature does not excessively exceed the vapor temperature.

Problem 2: Poor separation between the product and a close-boiling impurity.

  • Causality: The separation efficiency of a simple distillation is insufficient. The number of "theoretical plates" (equivalent to one cycle of vaporization-condensation) is too low.[8]

  • Solution:

    • Use a Fractionating Column: Insert a Vigreux or packed column between the distillation flask and the condenser. This increases the surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[8][10]

    • Control the Distillation Rate: A slow, steady distillation rate of 1-2 drops per second allows for proper equilibrium to be established in the column, maximizing separation.[8]

    • Insulate the Column: If the laboratory environment is cool or drafty, wrap the fractionating column with glass wool or aluminum foil to maintain the thermal gradient necessary for efficient fractionation.[8]

G cluster_distillation Troubleshooting Poor Distillation Separation start Initial State Poor Separation check1 Check Distillation Rate Is it slow & steady (1-2 drops/sec)? start->check1 action1 Action Reduce heating to slow down distillation. check1->action1 No check2 Check Apparatus Is a fractionating column in use? check1->check2 Yes action1->check1 action2 Action Insert a Vigreux or packed column. check2->action2 No check3 Check Insulation Is the column insulated? check2->check3 Yes action2->check2 action3 Action Wrap column with glass wool or foil. check3->action3 No end_state Improved State Good Separation check3->end_state Yes action3->check3

Caption: Troubleshooting workflow for poor separation in fractional distillation.

Column Chromatography

Column chromatography is a powerful technique for purifying small to medium quantities of material to a high degree of purity, especially for separating isomers.[11][12]

Problem 1: The product and impurity have very similar Rf values on the TLC plate, indicating poor separation.

  • Causality: The chosen eluent (solvent system) does not provide sufficient differentiation in polarity between the compounds to allow for effective separation on the stationary phase (silica gel).

  • Solution:

    • Systematically Vary Eluent Polarity: Test a range of solvent systems. For haloaromatics, a non-polar solvent like hexanes or heptane mixed with a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[11][13]

    • Try a Different Solvent System: If varying the ratio of a hexane/ethyl acetate mixture doesn't work, switch one of the components. For example, try a hexane/dichloromethane or a toluene/hexane system. Sometimes the unique interactions of a different solvent are required.

    • Consider a Different Stationary Phase: While silica gel is most common, for very difficult separations, consider using alumina or a reverse-phase column (e.g., C18 silica), which separates compounds based on different principles.[14]

Problem 2: The product streaks down the column instead of forming a tight band.

  • Causality: This can be caused by several factors: the sample being overloaded, the initial sample band being too diffuse, or the compound having low solubility in the eluent.

  • Solution:

    • Reduce the Sample Load: A general rule is to load 1g of crude material per 20-100g of silica gel. Overloading the column exceeds its separation capacity.

    • Concentrate the Sample Application: Dissolve the crude product in the minimum amount of solvent possible for loading onto the column. A more concentrated starting band leads to better separation. Alternatively, use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.[12]

Recrystallization

Recrystallization is an excellent method for purifying solid compounds.[15] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble upon cooling, while impurities remain in solution.[16]

Problem 1: No crystals form after the hot solution has cooled.

  • Causality: The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble even in the cold solvent.

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

Problem 2: The compound "oils out" instead of forming crystals.

  • Causality: The solute has "melted" in the hot solvent rather than dissolving, often because the solvent's boiling point is higher than the solute's melting point. When cooled, the molten solute becomes an immiscible liquid (an oil) before it solidifies.

  • Solution:

    • Lower the Temperature: Reheat the solution until the oil dissolves completely. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. This gives the molecules more time to align into a crystal lattice.

    • Use a Lower-Boiling Solvent: Choose a recrystallization solvent with a boiling point below the melting point of your compound (~85-87 °C).[1]

    • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[17]

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum source with a trap and a manometer. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Equilibration: Observe the vapor condensing and rising up the fractionating column. Maintain a gentle heat to allow a ring of condensate to ascend slowly.[8]

  • Collect Fractions: Collect any low-boiling impurities first. When the vapor temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the pure fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.3 for the desired product. A starting point could be a 98:2 mixture of hexanes:ethyl acetate.

  • Column Packing: Plug the bottom of a glass column with cotton or glass wool. Add a layer of sand. Fill the column with silica gel, either by dry packing or creating a slurry with the eluent (wet packing). Add another layer of sand on top.

  • Equilibration: Run several column volumes of the eluent through the packed silica gel to ensure it is fully settled and equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent to create a free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution: Carefully add the eluent to the column. Using gentle positive pressure (from a pump or bulb), push the solvent through the column, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

References

Technical Support Center: Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges that may arise during the synthesis, with a focus on mitigating side reactions. The protocols and explanations provided herein are grounded in established chemical principles to ensure both accuracy and practical utility in a laboratory setting.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is through a Sandmeyer-type reaction. This multi-step process begins with the diazotization of the starting material, 2-chloro-3,5-difluoroaniline, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom. While this is a robust method, the reactive nature of the diazonium salt intermediate can lead to several side reactions, impacting both the yield and purity of the final product. Understanding and controlling these side reactions is critical for a successful synthesis.

Core Reaction Pathway

The synthesis of this compound can be visualized as a two-stage process:

Synthesis_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction 2-chloro-3,5-difluoroaniline 2-chloro-3,5-difluoroaniline Diazonium_Salt 2-chloro-3,5-difluorobenzenediazonium salt 2-chloro-3,5-difluoroaniline->Diazonium_Salt NaNO₂, HBr 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product CuBr, HBr

Caption: The two-stage synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can typically be attributed to three main factors: incomplete diazotization of the starting aniline, premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, which are discussed in detail below, also play a significant role in reducing the yield of the desired product.

Troubleshooting Steps:

  • Verify Complete Diazotization: To ensure all the 2-chloro-3,5-difluoroaniline has been converted to the diazonium salt, you can use starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, signifying that the primary aromatic amine has been fully consumed.[1]

  • Strict Temperature Control: The diazotization step must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1]

  • Catalyst Quality: Ensure that the copper(I) bromide used is of high quality and not oxidized to copper(II), which is less effective in the classic Sandmeyer reaction.

FAQ 2: Formation of Phenolic Byproducts

Question: My final product is contaminated with a significant amount of 2-chloro-3,5-difluorophenol. How can I prevent this side reaction?

Answer: The formation of phenols is a common side reaction in Sandmeyer reactions and occurs when the diazonium salt reacts with water, particularly at elevated temperatures.[2][3][4] The diazonium group is replaced by a hydroxyl group, leading to the corresponding phenol.

Preventative Measures:

  • Maintain Low Temperatures: It is crucial to keep the reaction mixture cold (0-5°C) throughout the diazotization and the addition of the diazonium salt to the copper(I) bromide solution.[3][5]

  • Use of Non-Nucleophilic Acid: While hydrochloric acid is commonly used, employing a non-nucleophilic acid like sulfuric acid for the diazotization can sometimes reduce side reactions where the chloride ion might compete with the desired bromide.[5] However, for this specific synthesis, hydrobromic acid is necessary for the subsequent Sandmeyer reaction.

  • Controlled Warming: After the addition of the diazonium salt to the CuBr solution, the reaction mixture can be gently warmed to room temperature to ensure the reaction goes to completion. Avoid excessive heating, which can promote phenol formation.

FAQ 3: Presence of Azo Compounds

Question: I have observed highly colored impurities in my product, suggesting the formation of azo compounds. What causes this and how can it be avoided?

Answer: Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound.[6] In this synthesis, the most likely coupling partner is the unreacted 2-chloro-3,5-difluoroaniline starting material.

Preventative Measures:

  • Ensure Complete Diazotization: As mentioned in FAQ 1, confirming the complete consumption of the starting aniline with starch-iodide paper is key.[1]

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution to maintain a slight excess of nitrous acid, ensuring all the aniline reacts.

  • Maintain Acidity: High acidity is required to suppress side reactions like azo coupling.[7]

FAQ 4: Formation of 1-chloro-3,5-difluorobenzene (Deamination Product)

Question: My analysis shows the presence of 1-chloro-3,5-difluorobenzene in my product mixture. How is this byproduct formed?

Answer: The formation of 1-chloro-3,5-difluorobenzene is a result of the reduction of the diazonium group, where it is replaced by a hydrogen atom. This process is also known as deamination. This can be facilitated by certain reducing agents.[5][8]

Preventative Measures:

  • Avoid Unintentional Reducing Agents: Ensure that the reaction is free from contaminants that could act as reducing agents. For instance, ethanol has been reported to cause the reduction of diazonium salts.[5]

  • Purity of Reagents: Use high-purity reagents to avoid introducing any unintended reducing species into the reaction mixture.

Summary of Key Reaction Parameters and Their Impact on Side Reactions

ParameterRecommended ConditionRationalePotential Side Reactions if Deviated
Temperature 0-5°C during diazotization and additionPrevents decomposition of the unstable diazonium salt.[1]Phenol formation, decomposition to tar-like byproducts.[1][3]
Stoichiometry of NaNO₂ Slight excess (check with starch-iodide paper)Ensures complete conversion of the starting aniline.Azo coupling with unreacted aniline.[6]
Acid Concentration Sufficiently highSuppresses side reactions such as azo coupling.[7]Increased azo coupling.
Catalyst High-quality Cu(I)BrCu(I) is the active catalyst for the Sandmeyer reaction.[1]Lower yield, potential for other side reactions.
Reaction Time Monitor for completionEnsures maximum conversion to the desired product.Incomplete reaction leading to low yield.

Visualizing the Competing Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Diazonium_Salt 2-chloro-3,5-difluorobenzenediazonium salt Main_Product This compound Diazonium_Salt->Main_Product + CuBr Phenol 2-chloro-3,5-difluorophenol Diazonium_Salt->Phenol + H₂O, Heat Azo_Compound Azo Compound Diazonium_Salt->Azo_Compound + Unreacted Aniline Deamination_Product 1-chloro-3,5-difluorobenzene Diazonium_Salt->Deamination_Product + Reducing Agent

Caption: Competing reaction pathways for the diazonium salt intermediate.

Recommended Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-chloro-3,5-difluoroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-3,5-difluoroaniline (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add hydrobromic acid (48%, 2.5-3.0 eq) while stirring, maintaining the temperature below 5°C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline salt solution. Ensure the temperature remains below 5°C throughout the addition.

    • After the complete addition, stir the mixture for an additional 15-30 minutes at 0-5°C.

    • Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Cool this solution in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Observe for the evolution of nitrogen gas.

    • Once the addition is complete and gas evolution has subsided, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Safety Precautions

  • Diazonium salts, especially in the solid, dry state, are potentially explosive and should be handled with extreme caution. It is highly recommended to keep them in solution at all times and use them immediately after preparation.[9]

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the selective cross-coupling of 1-Bromo-2-chloro-3,5-difluorobenzene, a versatile but challenging building block in modern synthesis. My goal is to move beyond simple protocols and provide a framework for rational optimization and effective troubleshooting, grounded in mechanistic principles.

The Challenge: Harnessing Chemoselectivity

This compound presents a unique synthetic opportunity due to its two distinct halogen atoms suitable for cross-coupling. The key to unlocking its potential lies in achieving high chemoselectivity—preferentially reacting at one site while leaving the other intact for subsequent transformations. This guide will address the common pitfalls and strategic decisions necessary to control these reactions effectively.

The fundamental reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-OTf > C-Br >> C-Cl.[1][2] This inherent difference is rooted in the bond dissociation energies and the kinetics of the rate-determining oxidative addition step. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger, more electron-rich C-Cl bond. Therefore, selective coupling at the C-Br position is the kinetically favored pathway.

The mechanism of oxidative addition is the critical, selectivity-determining step.[3][4] A Pd(0) complex, typically bearing phosphine ligands, inserts into the carbon-halogen bond. The choice of ligand, solvent, and base can influence the electronic and steric environment of the palladium center, thereby modulating the rate and selectivity of this crucial step.[5][6]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is structured to address the most common issues encountered in the lab.

Issue 1: Poor or No Conversion

Q: My reaction has failed to initiate or shows minimal conversion of the starting material. What are the most critical initial checks?

A: When a reaction fails completely, it's essential to return to first principles before attempting complex optimization. The culprit is often a fundamental component of the reaction setup.

  • Catalyst and Ligand Integrity: The active Pd(0) catalyst and its supporting phosphine ligands are highly sensitive to oxygen.[2][7] Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligand are fresh and have been stored correctly under an inert atmosphere. If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) state, a process that can be inhibited by impurities.

  • Inert Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and degrade phosphine ligands.[1][2] Ensure your reaction vessel was properly flame-dried and subsequently purged with a high-purity inert gas (Argon or Nitrogen). Use degassed solvents for the reaction.

  • Reagent Purity: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[7] Ensure all reagents are of high purity. For Suzuki reactions, the quality of the boronic acid is paramount, as they can degrade via protodeboronation.[2]

  • Base and Solvent Quality: Use anhydrous, high-purity bases and solvents. Water content can be particularly detrimental in Suzuki couplings, leading to protodeboronation of the boronic acid.[2][8]

Troubleshooting_No_Conversion Start No or Poor Conversion Check_Catalyst 1. Check Catalyst & Ligand - Fresh? Stored properly? - Precatalyst activation needed? Start->Check_Catalyst Check_Atmosphere 2. Verify Inert Atmosphere - Properly degassed? - Schlenk line/glovebox used? Check_Catalyst->Check_Atmosphere If OK Check_Reagents 3. Assess Reagent Purity - Starting materials pure? - Solvent/base anhydrous? Check_Atmosphere->Check_Reagents If OK Proceed Proceed to Optimization Check_Reagents->Proceed If OK Reaction_Selection Start What type of bond do you want to form? C_C_sp2 C(aryl)-C(aryl/vinyl) Start->C_C_sp2 C-C (sp²) C_N C(aryl)-N Start->C_N C-N C_C_sp C(aryl)-C(alkyne) Start->C_C_sp C-C (sp) Suzuki Use Suzuki-Miyaura Coupling C_C_sp2->Suzuki Buchwald Use Buchwald-Hartwig Amination C_N->Buchwald Sonogashira Use Sonogashira Coupling C_C_sp->Sonogashira

References

Technical Support Center: Purification of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-chloro-3,5-difluorobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its polyhalogenated structure provides multiple reactive sites for further chemical modification. However, the synthesis of such specific isomers is often accompanied by the formation of closely related by-products, including structural isomers, starting materials, and products of side reactions.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound. As specific experimental data for this exact isomer is limited, this guide synthesizes field-proven insights and established principles from the purification of analogous polyhalogenated benzenes. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A: Impurities are typically derived from the synthetic route employed. For syntheses involving Sandmeyer reactions from a corresponding aniline or electrophilic bromination, you can anticipate:

  • Starting Materials: Unreacted 2-chloro-3,5-difluoroaniline or 1-chloro-3,5-difluorobenzene.

  • Isomeric By-products: Other isomers formed during substitution reactions. The directing effects of the existing chloro and fluoro groups can lead to bromination at other positions on the aromatic ring.

  • Reaction Reagents & Salts: Residual acids (like HBr), bases, and copper salts from Sandmeyer reactions are common inorganic impurities.[1][2][3]

  • Solvent Residues: Residual organic solvents used during the reaction or initial work-up.

  • Over-brominated species: Products where more than one bromine atom has been added to the aromatic ring.

Q2: I have just finished my synthesis. What is the absolute first step for purification?

A: The first and most critical step is a proper aqueous work-up. Before attempting distillation or chromatography, you must remove all inorganic impurities. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and performing sequential washes in a separatory funnel with:

  • Water: To remove water-soluble salts.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any residual acid.

  • Brine (saturated NaCl solution): To break up emulsions and remove the bulk of the dissolved water from the organic layer. Finally, the organic layer should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][4][5] This initial clean-up prevents complications like product degradation or poor separation in subsequent, more advanced purification steps.

Q3: Which purification method is most effective for removing stubborn isomeric impurities?

A: For separating closely related structural isomers with similar boiling points, flash column chromatography is the superior method.[6] While fractional distillation can be effective if the boiling points differ by at least a few degrees, chromatography separates compounds based on their differential adsorption to a stationary phase, which is often more sensitive to subtle structural differences. Normal-phase chromatography on silica gel or alumina is standard for halogenated aromatics.[7]

Q4: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is necessary for a confident purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to assess purity and identify volatile impurities. A single sharp peak on the gas chromatogram is a strong indicator of high purity. The mass spectrum will confirm the molecular weight and fragmentation pattern of your target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure of the compound. The absence of unexpected signals in the spectra indicates the absence of structurally different impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, Br, Cl, and F, which should match the calculated theoretical values for the pure compound.

Q5: What are the primary safety precautions when handling and purifying this compound?

A: Polyhalogenated aromatic compounds should be handled with care. Based on data for similar compounds, this compound is expected to be an irritant and potentially harmful.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[11][12]

  • Ventilation: All handling and purification steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]

  • Ignition Sources: If using flammable solvents for extraction or chromatography, ensure there are no nearby ignition sources.[13]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
My product is a dark oil or discolored solid. 1. Residual acidic impurities causing polymerization or degradation.2. Trace copper salts from a Sandmeyer reaction.3. Formation of colored, high-molecular-weight by-products.1. Perform a thorough aqueous work-up as described in FAQ Q2, ensuring complete neutralization with sodium bicarbonate.2. Consider filtering the crude organic solution through a small plug of silica gel or Celite® to remove baseline impurities and some color before concentrating.
NMR/GC-MS analysis shows multiple isomers. The reaction conditions (temperature, catalyst, reaction time) may not have been selective enough, leading to substitution at different positions on the aromatic ring.1. Fractional Vacuum Distillation: If GC data suggests a difference in boiling points, this can be an effective bulk purification method.2. Flash Column Chromatography: This is the most reliable method. Start with a non-polar eluent system (e.g., hexanes/dichloromethane) and gradually increase polarity. Monitor fractions by TLC or GC-MS.[6]
My product is wet or contains residual acid/base. 1. Incomplete phase separation during aqueous work-up.2. Insufficient amount or contact time with the drying agent.3. Incomplete neutralization during the washing steps.1. Re-dissolve the product in an appropriate solvent and repeat the aqueous work-up.2. Ensure the organic layer is thoroughly dried with an adequate amount of anhydrous Na₂SO₄ or MgSO₄ before solvent removal. The drying agent should move freely when swirled, not clump together.
I'm experiencing significant product loss during purification. 1. Distillation: Product may be lost if the vacuum is too high or the heating is too rapid, causing it to be carried over to the cold trap.2. Chromatography: The product may be irreversibly adsorbed onto the stationary phase (especially if it's highly polar or reactive).3. Extractions: Multiple extractions can lead to cumulative losses at the solvent interface.1. For Distillation: Use a well-controlled vacuum and heat the distillation flask slowly and evenly. Ensure the condenser is efficient.2. For Chromatography: Deactivate highly acidic silica gel by pre-rinsing the column with the eluent containing a small amount of a neutralizer like triethylamine if your compound is base-sensitive. Choose solvents that ensure a reasonable retention factor (Rf) of ~0.3 on TLC.3. For Extractions: Minimize the number of extraction cycles. After separating the organic layer, re-extract the aqueous layer with a fresh portion of solvent to recover any dissolved product.

Section 3: Detailed Purification Protocols

Protocol 1: Initial Aqueous Work-up

This protocol is designed to remove inorganic salts, acids, and bases from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Add a water-immiscible organic solvent (e.g., Dichloromethane, 3 volumes relative to the crude product volume). Ensure the product is fully dissolved.

  • Add an equal volume of deionized water, stopper the funnel, and invert gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (typically upper) layer.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake and vent as before. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7). If still acidic, repeat the wash. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any emulsions.[1]

  • Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirling until the drying agent no longer clumps.

  • Filter the solution to remove the drying agent. The resulting organic solution is now ready for solvent removal and further purification.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for separating the product from impurities with significantly different boiling points.

Methodology:

  • Assemble a fractional distillation apparatus equipped with a vacuum adapter, condenser, and fractionating column (e.g., a Vigreux column). Ensure all glass joints are properly sealed.

  • Place the crude, dried product from Protocol 1 into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, ensuring a stable pressure is reached.

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect and discard any low-boiling initial fractions (forerun), which typically consist of residual solvents.

  • Slowly increase the temperature. Collect the fraction that distills at the expected boiling point of this compound. The boiling point of the related 1-Bromo-3,5-difluorobenzene is 140 °C at atmospheric pressure, so expect a higher boiling point for the target compound, which will be significantly lower under vacuum.[14][15]

  • Once the main fraction is collected, stop heating and allow the system to cool completely before releasing the vacuum.

  • Analyze the collected fraction for purity.

Protocol 3: Purification by Flash Column Chromatography

This is the preferred method for separating isomeric impurities.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). The ideal system should give your target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure (flash chromatography). Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Section 4: Data & Visualization

Table 1: Physicochemical Properties of Target Compound and Related Structures

(Note: Properties for the target compound are estimated based on structurally similar molecules, as direct experimental data is scarce.)

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State (at STP)
This compound (Target) C₆H₂BrClF₂227.43~190 - 210 (est.)Liquid or Low-Melting Solid
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.99[15]140[14][15]Liquid[14]
2-Bromo-1-chloro-3,5-difluorobenzeneC₆H₂BrClF₂227.43~190 - 200[8]Solid[8]
1-Bromo-2-chloro-3-fluorobenzeneC₆H₃BrClF209.44[9]Not availableNot available

Diagrams

G cluster_start Initial Stage cluster_workup Aqueous Work-up cluster_analysis Purity Assessment cluster_purification Final Purification cluster_end Final Product crude Crude Reaction Product wash Protocol 1: Aqueous Wash & Dry crude->wash analyze Purity Check (TLC / GC-MS) wash->analyze distill Protocol 2: Fractional Distillation analyze->distill Impurities have different B.P. chrom Protocol 3: Column Chromatography analyze->chrom Isomeric impurities pure Pure Product (>99%) distill->pure chrom->pure

Caption: General purification workflow for this compound.

G start Impurity Type? inorganic Inorganic Salts, Acids, Bases start->inorganic isomers Structural Isomers start->isomers high_bp High-Boiling By-products start->high_bp action_wash Aqueous Work-up (Protocol 1) inorganic->action_wash action_chrom Column Chromatography (Protocol 3) isomers->action_chrom action_distill Vacuum Distillation (Protocol 2) high_bp->action_distill

Caption: Decision logic for selecting the appropriate purification method.

Section 5: References

  • ChemBK. (2024). 2-Bromo-1-chloro-3,5-difluorobenzene. Retrieved from ChemBK website: --INVALID-LINK--

  • BLD Pharmatech. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS. Retrieved from bldpharm.com: --INVALID-LINK--

  • ChemicalBook. (2023). 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet. Retrieved from chemicalbook.com: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. PubChem Compound Database. Retrieved from: --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3. Retrieved from BenchChem: --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. Retrieved from BenchChem: --INVALID-LINK--

  • Miwa, T., Suzuki, S., Takai, R., Yamamoto, R., Inoue, Y., & Yamamoto, A. (2015). Retention Behavior of Halogenated Benzenes on a Stationary Phase Having a 2,4-Dibromophenoxy Group as the Halogen Recognition Functional Group. Analytical Sciences, 31(8), 841-845. Retrieved from: --INVALID-LINK--

  • Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from: --INVALID-LINK--

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from: --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene synthesis. Retrieved from chemicalbook.com: --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications. Retrieved from BenchChem: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%. Retrieved from sigmaaldrich.com: --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. Retrieved from fishersci.com: --INVALID-LINK--

  • ChemicalBook. (2023). 1-Bromo-3,5-difluorobenzene. Retrieved from chemicalbook.com: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. PubChem Compound Database. Retrieved from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%. Retrieved from sigmaaldrich.com: --INVALID-LINK--

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved from: --INVALID-LINK--

  • ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene. Retrieved from chemicalbook.com: --INVALID-LINK--

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Retrieved from: --INVALID-LINK--

  • SciSpace. (1989). Retention studies of alkyl- and halogen-substituted aromatics on normal-phase silica and alumina columns. II: Halogenobenzenes and halogenobiphenyls. Retrieved from: --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3. Retrieved from BenchChem: --INVALID-LINK--

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from: --INVALID-LINK--

References

Stability and degradation of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2-chloro-3,5-difluorobenzene

A Guide to Stability, Degradation, and Experimental Troubleshooting

Prepared by the Senior Application Scientist Team

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation. Based on safety data sheets for structurally similar halogenated benzenes, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent reactions with atmospheric moisture and oxygen.[3] It is crucial to protect the compound from direct sunlight and other sources of UV radiation, as well as from heat and ignition sources.[4][5][6]

Q2: What are the primary degradation pathways I should be aware of?

There are three main degradation pathways to consider during experiments and storage:

  • Photodegradation: Aromatic compounds containing bromine are known to be susceptible to photolytic cleavage when exposed to UV light.[3] This can lead to the formation of radical species, resulting in a complex mixture of dehalogenated or rearranged byproducts.

  • Hydrolysis: The presence of water, even in trace amounts within solvents, can lead to the slow hydrolysis of the compound. This reaction would likely substitute the bromine or chlorine atom to form the corresponding phenol (e.g., 2-chloro-3,5-difluorophenol), consuming your starting material and introducing impurities.[3]

  • Thermal Decomposition: Like many halogenated organic molecules, this compound will decompose at elevated temperatures.[7][8] Hazardous decomposition products can include toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr, HCl, HF), and elemental halogens.[5]

Q3: Which solvents are recommended for preparing stable solutions?

For maximum stability, high-purity, anhydrous aprotic solvents are recommended. Solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are generally suitable, provided they are free of water and peroxides.[3] Protic solvents like methanol or ethanol should be used with caution and for short-term applications only, as they can participate in solvolysis reactions or facilitate hydrolysis if water is present. Always use freshly prepared solutions for the most reliable results.

Q4: What are the main physical and chemical signs of degradation?

Visual inspection can sometimes reveal degradation. A pure compound, typically a colorless to light yellow liquid or solid, may develop a darker color (yellow to brown) upon degradation. In your analytical data (GC-MS, NMR), degradation is indicated by a decrease in the peak area of the parent compound over time and the appearance of new, unidentified peaks.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving this compound.

Issue 1: My reaction yield is significantly lower than expected, and I observe unfamiliar impurity peaks in my analytical data (NMR/GC-MS).

This is a classic symptom of starting material degradation or the formation of unintended side products.

  • Possible Cause A: Thermal Degradation

    • Causality: Many synthetic steps, such as cross-coupling reactions, require heat. If the reaction temperature is too high or maintained for an excessive duration, the C-Br or C-Cl bonds can cleave, leading to decomposition.

    • Recommended Action Plan:

      • Review Reaction Temperature: Compare your reaction temperature to literature precedents for similar substrates. Determine if a lower temperature could be sufficient.

      • Time Optimization: Run a time-course study to find the minimum time required for the reaction to reach completion. Unnecessary heating increases the risk of degradation.

      • Local Overheating: Ensure efficient stirring to prevent localized overheating, especially when using heating mantles. An oil bath provides more uniform temperature control.

  • Possible Cause B: Hydrolysis from Contaminated Reagents

    • Causality: Water is a common contaminant in solvents and other reagents. It can act as a nucleophile, leading to the hydrolysis of your starting material, especially under basic or acidic conditions or at elevated temperatures.

    • Recommended Action Plan:

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).

      • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Check Other Reagents: Ensure that bases, salts, and other reagents are anhydrous.

  • Possible Cause C: Photodegradation during Reaction Setup

    • Causality: If the reaction is set up under direct laboratory light for an extended period, UV radiation can initiate the degradation of the light-sensitive substrate before the reaction even begins.

    • Recommended Action Plan:

      • Protect from Light: Wrap the reaction flask in aluminum foil or use amber glassware to shield the contents from light.

      • Minimize Setup Time: Prepare your reaction setup efficiently to minimize the exposure time of the reagents to ambient light.

Issue 2: The measured concentration or purity of my stock solution decreases over time.

This indicates that the compound is not stable under your storage conditions.

  • Possible Cause A: Solvent-Induced Degradation

    • Causality: As mentioned in the FAQ, protic solvents can react with the compound. Even in aprotic solvents like THF, the presence of peroxide impurities can initiate radical degradation pathways.

    • Recommended Action Plan:

      • Solvent Selection: Switch to a high-purity, anhydrous aprotic solvent.

      • Peroxide Test: If using ethers like THF, test for peroxides and purify the solvent if necessary.

      • Prepare Freshly: For critical quantitative experiments, always use a freshly prepared solution.

  • Possible Cause B: Improper Long-Term Storage

    • Causality: Storing solutions in clear glass vials on a lab bench exposes them to light and temperature fluctuations, accelerating degradation. Headspace air contains oxygen and moisture.

    • Recommended Action Plan:

      • Low-Temperature Storage: Store solutions at low temperatures (e.g., 4°C or -20°C).[3]

      • Use Amber Vials: Store solutions in amber vials with PTFE-lined caps to protect from light and ensure a tight seal.

      • Inert Gas Overlay: Before sealing, flush the vial's headspace with argon or nitrogen to displace air.

Section 3: Key Experimental Protocols

These protocols provide a framework for assessing the purity and stability of this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Solution Preparation: Accurately prepare a dilute solution of the compound (~50-100 µg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This program should be optimized for your specific setup).

    • Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 amu.

  • Analysis: Integrate the peak corresponding to this compound. Purity is expressed as the percentage of the main peak area relative to the total integrated peak area. Identify any significant impurity peaks by their mass spectra.

Protocol 2: Assessing Stability in a Given Solvent

This protocol is designed to determine the shelf-life of your compound in a specific solvent under defined storage conditions.

  • Solution Preparation: Prepare a stock solution of this compound in the high-purity, anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method (e.g., GC-MS as per Protocol 1) to determine the initial purity and concentration. This is your T=0 baseline.

  • Storage: Aliquot the remaining solution into several amber vials, flush with nitrogen, and seal tightly. Store them under the desired conditions (e.g., protected from light at 4°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 1 month), retrieve one vial from storage. Allow it to equilibrate to room temperature before opening.

  • Data Evaluation: Analyze the aged sample using the same analytical method as the T=0 sample. Compare the purity and concentration to the initial results. A significant decrease (>5%) indicates instability under the tested conditions.

Section 4: Data & Pathway Visualizations

Table 1: Summary of Stability and Incompatibility Data

ParameterRecommendation / Incompatible AgentPotential Consequence / Degradation Product
Storage Temperature Cool, dry place (e.g., 4°C for long-term)High temperatures can cause thermal decomposition.
Light Exposure Store in amber vials or protect from lightPhotodegradation leading to dehalogenation/rearrangement.[3]
Atmosphere Store under inert gas (Nitrogen, Argon)Hydrolysis from moisture; oxidation from oxygen.
Incompatible Materials Strong oxidizing agents[4][5]Vigorous, potentially hazardous reactions.
Reactive Contaminants Water, PeroxidesHydrolysis to 2-chloro-3,5-difluorophenol; radical reactions.
Hazardous Decomposition Heat, FireCO, CO₂, HBr, HCl, HF, Bromine, Fluorine.[5]

Diagrams

Degradation Pathways main This compound hydrolysis_prod 2-chloro-3,5-difluorophenol + HBr main->hydrolysis_prod Hydrolysis (H₂O) photo_prod Dehalogenated & Rearranged Products main->photo_prod Photodegradation (UV Light) thermal_prod CO, CO₂, HBr, HCl, HF main->thermal_prod Thermal Decomposition (Heat)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow start Start: Low Reaction Yield & Unexpected Impurities check_temp Is reaction temp. optimized and uniform? start->check_temp check_solvent Are solvents confirmed anhydrous? check_temp->check_solvent Yes action_temp Action: Lower temp, use oil bath, reduce time. check_temp->action_temp No check_light Was reaction mixture protected from light? check_solvent->check_light Yes action_solvent Action: Use fresh anhydrous solvent under inert gas. check_solvent->action_solvent No action_light Action: Wrap flask in foil or use amberware. check_light->action_light No end_node Problem Resolved check_light->end_node Yes action_temp->check_solvent action_solvent->check_light action_light->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 1-bromo-2-chloro-3,5-difluorobenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: This substrate presents several challenges due to its electronic and steric properties. The presence of multiple halogen substituents and their positions on the aromatic ring significantly influence reactivity. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for potential site-selectivity. However, the electron-withdrawing nature of the fluorine and chlorine atoms can affect the oxidative addition step.[1][2] Additionally, steric hindrance from the ortho-chloro substituent can impede the approach of the palladium catalyst.

Q2: I am observing no reaction or very low conversion. What are the primary factors to investigate?

A2: When encountering low to no conversion, the first aspects to scrutinize are the catalyst system and reaction conditions.[3] The activity of the palladium catalyst is paramount; ensure that the precatalyst and ligand are of high quality and handled under appropriate inert conditions to prevent deactivation.[3] Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid, so thorough degassing of solvents and reagents is crucial.[3][4] Finally, verify the purity and stability of your boronic acid, as they can degrade over time.[3]

Q3: How can I control the regioselectivity of the coupling to favor reaction at the bromine position?

A3: Achieving high regioselectivity is a key challenge with polyhalogenated substrates.[5] Generally, the order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[6] This inherent difference in reactivity is the primary basis for selectivity. To favor coupling at the bromine position, it is crucial to use a catalyst system that promotes oxidative addition at the C-Br bond at a much faster rate than at the C-Cl bond. This can often be achieved by using milder reaction conditions (e.g., lower temperatures) and carefully selecting the palladium catalyst and ligand.

Q4: What are the most common side products, and how can I minimize their formation?

A4: Common side products in Suzuki coupling reactions include homocoupled products (from the boronic acid or the aryl halide), dehalogenated products, and protodeborylated products.[7] Homocoupling can often be suppressed by rigorously excluding oxygen from the reaction mixture.[4] Dehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent side reaction, especially with electron-deficient aryl halides.[6][8] This can be minimized by careful selection of the base, solvent, and catalyst system.[9] Protodeborylation, the cleavage of the C-B bond, can be mitigated by using more stable boronic esters or by optimizing the reaction conditions to favor the desired cross-coupling pathway.

II. In-Depth Troubleshooting Guides

Scenario 1: Low to No Product Formation

Low or no yield is a common frustration in Suzuki couplings with sterically hindered and electronically deactivated substrates.[10]

Root Cause Analysis:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[3] The catalyst or ligand may have degraded due to improper storage or handling.

  • Slow Oxidative Addition: The electron-deficient nature of the aryl halide and steric hindrance from the ortho-chloro group can slow down the initial oxidative addition step, which is often rate-limiting.

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish, particularly with certain boronic acids or esters.

  • Poor Reagent Quality: Degradation of the boronic acid or aryl halide can lead to failed reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low to no product yield.

Experimental Protocols for Resolution:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical for activating challenging substrates.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[10]

    • Protocol: Set up a parallel screen with different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of ligands. See the table below for a starting point.

Catalyst SystemKey Advantages
Pd(OAc)₂ / SPhosExcellent for sterically hindered and electron-poor aryl chlorides.[12]
Pd₂(dba)₃ / XPhosHighly active for a broad range of substrates.
PEPPSI™-IPrAn air- and moisture-stable Pd-NHC precatalyst.
  • Base and Solvent Optimization: The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics.[13]

    • Recommendation: For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[10] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[9]

    • Protocol: Screen a matrix of bases and solvents. For example, test K₃PO₄ and Cs₂CO₃ in both dioxane/water and toluene/water solvent systems.

  • Temperature and Reaction Time:

    • Recommendation: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress over time.[4]

    • Protocol: Set up time-course experiments at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and analyze aliquots by LC-MS or GC-MS to determine the optimal conditions.

Scenario 2: Formation of Significant Side Products

The presence of unwanted byproducts complicates purification and reduces the yield of the desired product.

Common Side Products and Their Causes:

  • Dehalogenation (Ar-H formation): This occurs when the aryl halide is reduced, replacing the halogen with hydrogen.[6] It is often promoted by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[6]

  • Homocoupling (Ar-Ar and B-B formation): This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid or reductive coupling of the aryl halide.[3][7]

  • Protodeborylation (Boronic acid decomposition): The C-B bond of the boronic acid can be cleaved by hydrolysis, especially under harsh basic conditions or at elevated temperatures.

Troubleshooting and Mitigation Strategies:

  • Minimizing Dehalogenation:

    • Catalyst System: Use bulky, electron-rich ligands that favor reductive elimination of the desired product over the formation of Pd-H species.[9]

    • Base Selection: Switch to a weaker base (e.g., K₂CO₃) or a non-hydroxide base (e.g., K₃PO₄) to reduce the likelihood of Pd-H formation.[9]

    • Solvent Choice: Use aprotic solvents like dioxane or toluene instead of protic solvents like alcohols.[9]

  • Preventing Homocoupling:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4]

    • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the liquid for 15-30 minutes or by using freeze-pump-thaw cycles.[6]

  • Suppressing Protodeborylation:

    • Use Boronic Esters: Pinacol (BPin) or neopentyl glycol esters of boronic acids are generally more stable towards protodeborylation than the corresponding boronic acids.

    • Milder Conditions: Use the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate.

Decision Tree for Side Product Mitigation:

Caption: Decision tree for mitigating common side products.

III. Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • This compound

  • Boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and the base.

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Monitoring

Careful monitoring of the reaction is crucial for optimization and for determining the endpoint of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of the product.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion of starting materials and the formation of products and byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or ex situ NMR can be used to monitor the reaction progress, especially when using fluorinated substrates where ¹⁹F NMR can be particularly informative.[16]

IV. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR)2) PdII_ArX->Transmetalation Base, R-B(OR)2 PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[17]

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[17]

V. References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253.

  • (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.

  • (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.

  • (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.

  • (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • (n.d.). SUZUKI REACTION MONITORING.

  • (2024, February 23). How to approach choosing reaction conditions for Suzuki? Reddit.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.

  • (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

  • (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.

  • (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.

  • (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.

  • (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.

  • BenchChem. (2025). Troubleshooting failed reactions involving 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

  • (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing.

  • (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.

  • (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.

References

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for scale-up.

Overview of the Synthetic Strategy

This compound is a valuable halogenated aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the fluorine and chlorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

The most reliable and scalable approach for synthesizing this compound is through a Sandmeyer or Gattermann reaction, starting from 2-chloro-3,5-difluoroaniline. This two-stage, one-pot process involves:

  • Diazotization: The conversion of the primary aromatic amine (2-chloro-3,5-difluoroaniline) into a diazonium salt using a nitrite source under acidic conditions.

  • Halogen Exchange: The substitution of the diazonium group with a bromine atom, catalyzed by a copper(I) salt (Sandmeyer reaction) or copper powder (Gattermann reaction).[1][2]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction A 2-chloro-3,5-difluoroaniline B NaNO₂ / HBr (0-5 °C) A->B Reactant C 2-chloro-3,5-difluorobenzene diazonium bromide (in situ) B->C Forms D CuBr / HBr C->D Reacts with E This compound D->E Catalyzes formation of F N₂ gas evolution D->F Promotes

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for analogous compounds and is designed as a starting point for optimization.[3][4]

Materials:

  • 2-chloro-3,5-difluoroaniline

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-3,5-difluoroaniline (1.0 eq) and 48% hydrobromic acid (3.0-4.0 eq). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition.[5] Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.[3]

  • Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Key Reaction Parameters (for Optimization)
ParameterReagent/ConditionTypical Molar Ratio (eq)Temperature (°C)Notes
Starting Material 2-chloro-3,5-difluoroaniline1.0-Ensure high purity to avoid side reactions.
Acid Hydrobromic Acid (48%)3.0 - 4.00 - 5Acts as both solvent and reagent. An excess is crucial for diazonium salt stability.
Diazotizing Agent Sodium Nitrite (NaNO₂)1.05 - 1.10 - 5A slight excess ensures complete conversion of the aniline.
Catalyst Copper(I) Bromide (CuBr)1.2 - 1.50 - 60The cornerstone of the Sandmeyer reaction.[2] Purity is key.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for this synthesis? The recommended starting material is 2-chloro-3,5-difluoroaniline. Its availability and purity are critical for the success of the synthesis.

Q2: What are the most critical safety precautions for this reaction? Aryl diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state.[5] CRITICAL: Never isolate the diazonium salt intermediate. Always use it as a solution and maintain strict temperature control (0-5 °C) during its formation and handling. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, gloves) must be worn. Hydrobromic acid is highly corrosive and should be handled with care.

Q3: How can I confirm the structure and purity of the final product? The identity and purity of this compound should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

  • Elemental Analysis: To confirm the elemental composition.

Troubleshooting Guide: Diazotization Stage

Q4: My diazotization appears incomplete, indicated by a positive test for the starting aniline. What went wrong?

  • Cause: Insufficient diazotizing agent or poor mixing. The reaction of solid sodium nitrite with the acidic aniline solution can be heterogeneous and slow.

  • Solution:

    • Check Stoichiometry: Ensure you are using a slight excess (1.05 eq) of sodium nitrite.

    • Improve Addition: Dissolve the sodium nitrite in a small amount of cold water before adding it dropwise. This ensures a homogenous reaction and better control.

    • Maintain Temperature: If the temperature rises above 5-10 °C, nitrous acid can decompose, leading to incomplete diazotization. Re-check your cooling bath and addition rate.

Q5: The reaction mixture is developing a dark brown or black color during diazotization. Is this normal?

  • Cause: This often indicates the decomposition of the diazonium salt, which can couple with itself or other species to form colored, often tarry, impurities. The primary cause is a loss of temperature control.

  • Solution:

    • Aggressive Cooling: Use an ice-salt or acetone-dry ice bath to maintain the temperature firmly below 5 °C.[5]

    • Slow Addition: Add the nitrite solution very slowly, allowing the heat of reaction to dissipate between additions.

    • Sufficient Acid: Ensure an adequate excess of hydrobromic acid is present, as it helps stabilize the diazonium salt.

Troubleshooting Guide: Sandmeyer Reaction Stage

Q6: The yield of this compound is significantly lower than expected. What are the likely causes?

  • Cause 1: Premature Decomposition of Diazonium Salt. As discussed above, if the diazonium salt decomposes before it can react with the copper catalyst, yields will be low.

  • Solution 1: Re-evaluate and tighten your temperature control throughout the diazotization and addition steps.

  • Cause 2: Inactive Catalyst. The copper(I) bromide catalyst is susceptible to oxidation to copper(II), which is less effective in the Sandmeyer reaction.

  • Solution 2: Use high-purity, freshly purchased CuBr. If you suspect oxidation (e.g., the salt has a greenish tint instead of being white/light gray), you can wash it with a dilute solution of HBr to remove soluble Cu(II) impurities before use.

  • Cause 3: Formation of Phenolic Byproducts. The diazonium group can be displaced by water to form 2-chloro-3,5-difluorophenol, a common side reaction.

  • Solution 3: Maintain a high concentration of bromide ions by using a sufficient excess of HBr. This ensures the bromide is the dominant nucleophile. Adding the diazonium salt to the CuBr/HBr solution (and not the other way around) keeps the diazonium salt in the presence of the catalyst and bromide ions, favoring the desired reaction.

Q7: Should I use a Sandmeyer (CuBr) or Gattermann (Cu powder/HBr) reaction?

  • Explanation: The Sandmeyer reaction uses a stoichiometric amount of a copper(I) salt, while the Gattermann reaction uses catalytic copper powder.[1][6][7]

  • Recommendation: For scalability and reproducibility, the Sandmeyer reaction is generally preferred . It typically provides higher yields and cleaner reactions than the Gattermann reaction for the synthesis of aryl halides.[7] The Gattermann reaction can sometimes be less efficient and may require harsher conditions.

Troubleshooting Guide: Work-up and Purification

Q8: My crude product is a dark oil containing many impurities. How can I best purify it?

  • Cause: Side reactions, such as the formation of phenols and azo-coupled products, can lead to a complex crude mixture.

  • Solution:

    • Steam Distillation: This is an excellent first-pass purification technique for volatile, water-immiscible compounds like the target molecule.[4] It is very effective at removing non-volatile tars and inorganic salts.

    • Vacuum Distillation: After initial purification (or if the crude product is relatively clean), fractional distillation under reduced pressure is the best method to obtain a highly pure product.

    • Column Chromatography: While possible, it is less ideal for large-scale purification of this type of compound compared to distillation.

Q9: How do I remove residual copper from my final product?

  • Cause: Copper salts can be carried over during the extraction process.

  • Solution: During the work-up, washing the organic layer with a dilute aqueous ammonia solution or a saturated solution of ammonium chloride can help complex and remove residual copper salts into the aqueous phase.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Polyhalogenated Benzene Intermediates: 1-Bromo-2-chloro-3,5-difluorobenzene vs. 1,3-dibromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, polyhalogenated benzenes are indispensable building blocks. Their utility stems from the specific reactivity of their carbon-halogen bonds, which serve as versatile handles for constructing complex molecular architectures through reactions like cross-coupling, metal-halogen exchange, and nucleophilic substitution. The subtle interplay of electronic and steric effects, dictated by the number, type, and position of halogen substituents, governs the reactivity and selectivity of these transformations.

This in-depth guide provides a comparative analysis of two such building blocks: 1-Bromo-2-chloro-3,5-difluorobenzene and 1,3-dibromo-2-chlorobenzene . While structurally similar, the presence of highly electronegative fluorine atoms in the former imparts a dramatically different chemical personality compared to the latter. This guide will dissect these differences, offering field-proven insights and experimental frameworks to help researchers select the optimal reagent and predict reaction outcomes with greater confidence.

Part 1: Analysis of Structural and Electronic Properties

The reactivity of an aromatic ring is fundamentally controlled by the electron density of the π-system and the local environment of its substituents. A head-to-head comparison of our two subject molecules reveals critical distinctions.

This compound is characterized by a highly electron-deficient (electrophilic) aromatic ring. This is a direct consequence of the powerful electron-withdrawing inductive effects (-I effect) of the two fluorine atoms, which are the most electronegative elements. The chlorine and bromine atoms also contribute to this effect. This severe depletion of electron density is the single most important factor governing its reactivity.

1,3-dibromo-2-chlorobenzene , while also substituted with electron-withdrawing halogens, lacks the potent influence of fluorine.[1] Its aromatic ring is significantly less electron-deficient than its fluorinated counterpart. Critically, this molecule presents two distinct C-Br bonds for potential reaction: one at the C1 position, flanked by a chlorine atom, and another at the C3 position, which is less sterically encumbered.[2] This structural dissymmetry is a key feature for selective functionalization.

Figure 1. Structural and electronic property comparison.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The structural differences outlined above translate directly into divergent behavior in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-poor aromatic systems.[3] It proceeds via the addition of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group.[4] The rate of this reaction is dramatically accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate.[5]

  • This compound: This molecule is primed for SNAr. The two fluorine atoms, positioned meta to each other, powerfully withdraw electron density and can effectively stabilize a negative charge developed at the C1, C2, or C4 positions. A strong nucleophile (e.g., NaOMe, R₂NH) will readily attack the ring. The leaving group will typically be the chlorine or bromine, as C-F bonds are generally too strong to be broken in this context. The precise regioselectivity of the substitution depends on the nucleophile and reaction conditions, but the overall reactivity is high.

  • 1,3-dibromo-2-chlorobenzene: This compound is largely unreactive towards the SNAr addition-elimination mechanism under standard conditions.[6][7] It lacks the necessary activation from potent electron-withdrawing groups to stabilize the Meisenheimer intermediate. Forcing a reaction with extremely strong bases (like NaNH₂) would likely proceed through a different, more violent mechanism, such as an elimination-addition (benzyne) pathway, which often yields mixtures of products.[4]

graphdict Start Polyhalogenated Aromatic Comp1 1-Bromo-2-chloro- 3,5-difluorobenzene Start->Comp1 Comp2 1,3-Dibromo- 2-chlorobenzene Start->Comp2 SNAr SNAr Conditions (e.g., NaOMe, heat) Reaction Fast Reaction via Meisenheimer Complex SNAr->Reaction Activated Ring NoReaction No Reaction (or Benzyne) SNAr->NoReaction Deactivated Ring Comp1->SNAr Comp2->SNAr Product1 Substituted Product Reaction->Product1

Figure 2. Logical workflow for Nucleophilic Aromatic Substitution (SNAr).
Metal-Halogen Exchange

Metal-halogen exchange, typically performed with organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for converting an aryl halide into a nucleophilic aryl-lithium species.[8] The rate of exchange generally follows the trend I > Br > Cl >> F.[9]

  • This compound: The single C-Br bond is the exclusive site for metal-halogen exchange. The reaction is expected to be rapid, even at low temperatures (e.g., -78 °C). The strong inductive effects of the fluorine substituents increase the acidity of the aromatic protons, but the C-Br exchange is kinetically much faster.[10] The resulting aryllithium species is a valuable intermediate for subsequent reactions with electrophiles.

  • 1,3-dibromo-2-chlorobenzene: This molecule offers the potential for regioselective functionalization. The two bromine atoms have different steric environments. The C3-Br is flanked by two C-H bonds and is significantly less hindered than the C1-Br, which is ortho to a chlorine atom.[11] Consequently, reaction with a bulky organolithium reagent like n-BuLi or t-BuLi will preferentially occur at the C3 position due to lower steric hindrance.[2] This allows for the selective formation of 3-lithio-1-bromo-2-chlorobenzene, leaving the C1-Br intact for a subsequent, different transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide.[12] The key step, oxidative addition of the palladium catalyst into the carbon-halogen bond, is also sensitive to the identity of the halogen, with a reactivity trend of C-I > C-OTf > C-Br >> C-Cl.[13]

  • This compound: The reaction will occur selectively at the C-Br bond. Standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or K₃PO₄, and a boronic acid) will effectively yield the coupled product, leaving the C-Cl and C-F bonds untouched.[14] The electron-deficient nature of the ring can sometimes influence the catalytic cycle, but the C-Br bond remains the primary reactive site.

  • 1,3-dibromo-2-chlorobenzene: Similar to metal-halogen exchange, this substrate allows for selective mono-functionalization. By carefully controlling the stoichiometry (i.e., using ≤1.0 equivalent of the boronic acid), it is possible to achieve selective coupling at one of the C-Br positions.[15] While electronic factors play a role, steric hindrance is often a dominant factor in directing selectivity. Therefore, coupling is often favored at the less-hindered C3 position, especially with bulky boronic acids or phosphine ligands on the palladium catalyst.[14] This provides a powerful strategy for building unsymmetrical biaryl structures.

Reaction TypeThis compound1,3-dibromo-2-chlorobenzeneRationale
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive Largely Unreactive Strong activation from two fluorine atoms stabilizes the required Meisenheimer intermediate.[3][4]
Metal-Halogen Exchange (with n-BuLi) Fast, Selective at C-Br Fast, Preferential at less-hindered C3-Br The C3-Br is sterically more accessible than the C1-Br ortho to the chlorine substituent.[2][11]
Suzuki-Miyaura Cross-Coupling Selective at C-Br Selective mono-coupling possible at C-Br Reactivity order of C-X bonds is C-Br > C-Cl. Stoichiometric control allows for selective mono-arylation.[13][14]

Part 3: Experimental Protocols

The following protocols are illustrative examples designed to exploit the unique reactivity of each substrate.

Protocol 1: Regioselective Lithiation and Quenching of 1,3-Dibromo-2-chlorobenzene

This procedure demonstrates the selective functionalization at the less sterically hindered C3 position.

Materials:

  • 1,3-dibromo-2-chlorobenzene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-dibromo-2-chlorobenzene (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. The rate of exchange is rapid.[10]

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete metal-halogen exchange at the C3 position.

  • Add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (e.g., (3-bromo-2-chlorophenyl)(phenyl)methanol) by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This procedure illustrates the formation of a C-C bond at the C-Br position on the highly electron-deficient ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 4:1 mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (toluene/ethanol) followed by the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (e.g., 2-chloro-1-(4-methoxyphenyl)-3,5-difluorobenzene) by silica gel column chromatography.

Conclusion

The choice between This compound and 1,3-dibromo-2-chlorobenzene is a clear example of how subtle changes in molecular structure lead to profound differences in chemical reactivity.

  • This compound is the reagent of choice when the synthetic goal involves leveraging a highly electron-deficient aromatic ring. Its propensity for nucleophilic aromatic substitution and its single, reactive C-Br bond make it an ideal precursor for introducing nucleophiles or for a single, unambiguous cross-coupling or lithiation event.

  • 1,3-dibromo-2-chlorobenzene excels in strategies requiring stepwise, regioselective functionalization . The differential reactivity of its two C-Br bonds, primarily governed by steric factors, allows chemists to functionalize one position while preserving the other for a subsequent, distinct chemical transformation. It is the superior building block for creating complex, unsymmetrical substitution patterns on the benzene ring.

By understanding the fundamental principles of electronic activation and steric hindrance, researchers can harness the distinct chemical personalities of these reagents to achieve their synthetic objectives with precision and efficiency.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 1-Bromo-2-chloro-3,5-difluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of reaction products originating from 1-Bromo-2-chloro-3,5-difluorobenzene. We will delve into the causality behind experimental choices and present supporting data to ensure the objective comparison of product performance against alternatives.

The Strategic Importance of this compound in Synthesis

This compound is a versatile starting material in organic synthesis due to its unique substitution pattern. The differential reactivity of its halogen substituents (Bromine, Chlorine, and Fluorine) allows for a variety of selective transformations, including nucleophilic aromatic substitutions (SNAr), Suzuki-Miyaura cross-coupling reactions, and the formation of Grignard reagents. The presence of fluorine atoms can significantly influence the electronic properties of the benzene ring, activating it for certain reactions and influencing the regioselectivity of product formation.[1][2] The ability to precisely control these reactions and accurately identify the resulting products is crucial for the development of novel pharmaceuticals and functional materials.

Comparative Spectroscopic Analysis: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. A synergistic approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous product identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of signals provide a wealth of information about the electronic environment and spatial relationship of nuclei.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified reaction product in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

  • Data Acquisition:

    • Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

    • For 13C NMR, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH2, and CH3 groups.

  • Data Analysis:

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring non-equivalent nuclei. The n+1 rule is a fundamental principle for interpreting these patterns.[3]

    • Correlate the chemical shifts with known values for similar structures. The presence of electron-withdrawing or electron-donating groups significantly influences the chemical shifts of aromatic protons and carbons.[4][5]

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Product in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire 1H NMR add_tms->acquire_1h acquire_13c Acquire 13C NMR acquire_1h->acquire_13c acquire_19f Acquire 19F NMR acquire_13c->acquire_19f process_fid Process FID acquire_19f->process_fid analyze_shifts Analyze Chemical Shifts process_fid->analyze_shifts analyze_splitting Analyze Splitting Patterns process_fid->analyze_splitting integrate Integrate Signals process_fid->integrate structure Structure Elucidation analyze_shifts->structure analyze_splitting->structure integrate->structure

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm-1.

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups. For aromatic compounds, key regions include the C-H stretching vibrations above 3000 cm-1, C=C stretching vibrations in the 1600-1450 cm-1 region, and the out-of-plane C-H bending vibrations in the 900-690 cm-1 region, which are indicative of the substitution pattern on the benzene ring.[6][7][8]

    • The C-X (halogen) stretching frequencies can also provide valuable information.[9]

Diagram: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solid Prepare KBr Pellet or use ATR record_bkg Record Background Spectrum prep_solid->record_bkg prep_liquid Prepare Thin Film prep_liquid->record_bkg sample_choice Solid or Liquid? sample_choice->prep_solid Solid sample_choice->prep_liquid Liquid record_sample Record Sample Spectrum record_bkg->record_sample identify_bands Identify Characteristic Absorption Bands record_sample->identify_bands correlate_fg Correlate Bands with Functional Groups identify_bands->correlate_fg functional_groups Functional Group Identification correlate_fg->functional_groups

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M+•) and characteristic fragment ions.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization and Analysis:

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M+•) to determine the molecular weight of the compound.[10][11] The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks, which are invaluable for confirming the presence of these halogens.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the radical cation often leads to the formation of stable carbocations and neutral radicals.[12][13]

Diagram: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Ionization & Analysis cluster_data Data Interpretation intro_sample Introduce Sample (Direct Probe or GC) ionize Electron Ionization (EI) intro_sample->ionize separate_ions Separate Ions by m/z ionize->separate_ions identify_mol_ion Identify Molecular Ion Peak separate_ions->identify_mol_ion analyze_isotopes Analyze Isotopic Pattern identify_mol_ion->analyze_isotopes analyze_fragments Analyze Fragmentation identify_mol_ion->analyze_fragments mw_structure Molecular Weight & Structural Information analyze_isotopes->mw_structure analyze_fragments->mw_structure

Caption: Workflow for Mass Spectrometry analysis.

Comparing Potential Reaction Products of this compound

To illustrate the power of this multi-technique approach, let's consider three plausible reaction pathways for this compound and the expected spectroscopic signatures of their products.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the benzene ring is activated towards nucleophilic attack.[1][14] The bromine atom is generally a better leaving group than chlorine in SNAr reactions involving activated aryl halides. Let's consider the reaction with a generic nucleophile, such as an alkoxide (e.g., methoxide, -OCH3).

  • Expected Product: 1-Chloro-2-methoxy-3,5-difluorobenzene

Spectroscopic TechniqueExpected Observations for 1-Chloro-2-methoxy-3,5-difluorobenzene
1H NMR A singlet for the methoxy protons (~3.9 ppm). Two signals in the aromatic region, likely a doublet of doublets and a triplet of doublets, due to coupling with fluorine atoms.
13C NMR A signal for the methoxy carbon (~55-60 ppm). Aromatic carbon signals will show C-F and C-Cl coupling. The carbon attached to the methoxy group will be significantly shifted downfield.
19F NMR Two distinct signals for the two non-equivalent fluorine atoms.
FTIR Appearance of C-O stretching bands (~1250-1000 cm-1). Disappearance of the C-Br stretching band. Characteristic aromatic C-H and C=C stretching bands will remain.
Mass Spectrometry Molecular ion peak corresponding to the mass of the product. The isotopic pattern will show the presence of one chlorine atom (M and M+2 peaks in a 3:1 ratio). Fragmentation may involve the loss of a methyl group (-15 amu) or a methoxy group (-31 amu).
Scenario 2: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it the primary site for Suzuki-Miyaura cross-coupling.[15][16][17] Let's consider a reaction with phenylboronic acid.

  • Expected Product: 2-Chloro-3,5-difluoro-1,1'-biphenyl

Spectroscopic TechniqueExpected Observations for 2-Chloro-3,5-difluoro-1,1'-biphenyl
1H NMR Complex multiplets in the aromatic region corresponding to the protons on both phenyl rings.
13C NMR A greater number of signals in the aromatic region compared to the starting material, corresponding to the carbons of both phenyl rings.
19F NMR Two distinct signals for the two non-equivalent fluorine atoms.
FTIR Disappearance of the C-Br stretching band. The spectrum will be dominated by aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry Molecular ion peak corresponding to the mass of the biphenyl product. The isotopic pattern will confirm the presence of one chlorine atom.
Scenario 3: Grignard Reagent Formation

The reactivity of halogens in forming Grignard reagents generally follows the order I > Br > Cl > F.[18][19] Therefore, the reaction with magnesium would selectively occur at the carbon-bromine bond. Subsequent reaction with an electrophile, such as carbon dioxide followed by acidic workup, would yield a carboxylic acid.

  • Expected Product: 2-Chloro-3,5-difluorobenzoic acid

Spectroscopic TechniqueExpected Observations for 2-Chloro-3,5-difluorobenzoic acid
1H NMR A broad singlet for the carboxylic acid proton (typically >10 ppm). Two signals in the aromatic region.
13C NMR A signal for the carboxylic acid carbon (~165-185 ppm). Aromatic carbon signals will show C-F and C-Cl coupling.
19F NMR Two distinct signals for the two non-equivalent fluorine atoms.
FTIR A broad O-H stretching band for the carboxylic acid (~3300-2500 cm-1). A strong C=O stretching band (~1700 cm-1).
Mass Spectrometry Molecular ion peak corresponding to the mass of the benzoic acid. The isotopic pattern will show the presence of one chlorine atom. Fragmentation may involve the loss of -OH (-17 amu) or -COOH (-45 amu).

Conclusion

The robust and unambiguous characterization of reaction products from this compound necessitates a multi-pronged spectroscopic approach. By judiciously applying NMR, FTIR, and Mass Spectrometry, researchers can confidently elucidate the structures of their synthesized molecules. This guide provides a framework for making informed experimental choices and interpreting the resulting data with a high degree of scientific integrity. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the trustworthiness of your analytical results.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the success of a research program is built. In the synthesis of complex pharmaceutical agents, the introduction of impurities can have cascading and often detrimental effects, leading to unforeseen side reactions, diminished yields, and in the most critical of applications, compromised biological activity and safety. This guide provides an in-depth, comparative analysis of the purity of laboratory-synthesized 1-Bromo-2-chloro-3,5-difluorobenzene, a key halogenated building block in medicinal chemistry.

This document moves beyond a simple recitation of analytical methods. It is designed to provide a practical, field-proven framework for the comprehensive purity assessment of this and similar halogenated aromatic compounds. We will explore the "why" behind the "how," offering insights into the selection of analytical techniques, the interpretation of data, and the logical flow of a robust purity validation process. Our comparison will be drawn between a newly synthesized batch of this compound and a commercially available, high-purity standard, providing a real-world context for our analysis.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route. This compound is most commonly synthesized via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.[1] The likely precursor for this synthesis is 2-chloro-3,5-difluoroaniline.

The Sandmeyer reaction, while reliable, is not without its potential for side reactions that can introduce impurities into the final product.[2][3] A comprehensive purity analysis must therefore be designed to detect not only the unreacted starting material but also a range of potential by-products.

Anticipated Impurities from the Synthesis of this compound:

  • Unreacted Starting Material: 2-chloro-3,5-difluoroaniline.

  • Isomeric By-products: Incomplete or side reactions during the synthesis of the aniline precursor can lead to isomeric impurities.

  • Hydroxylated By-product: Reaction of the diazonium salt intermediate with water can lead to the formation of 2-chloro-3,5-difluorophenol.

  • Azo Coupling Products: Self-coupling of the diazonium salt can form colored azo compounds, which are often highly colored and can be problematic even at trace levels.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., diethyl ether, water) and residual acids (e.g., hydrobromic acid) may be present.

A Multi-Modal Approach to Purity Verification: The Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple analytical methods, each providing a unique piece of the puzzle. Our workflow for the purity assessment of synthesized this compound is as follows:

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Comprehensive Purity Analysis cluster_comparison Comparative Assessment Synthesized_Batch Synthesized Batch (this compound) GC_MS GC-MS Analysis (Purity & Volatile Impurities) Synthesized_Batch->GC_MS HPLC_UV HPLC-UV Analysis (Quantitative Purity & Non-volatile Impurities) Synthesized_Batch->HPLC_UV NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Synthesized_Batch->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Batch->MS Comparison Data Comparison & Purity Declaration GC_MS->Comparison HPLC_UV->Comparison NMR->Comparison MS->Comparison Commercial_Standard Commercial Standard (High Purity Reference) Commercial_Standard->GC_MS Commercial_Standard->HPLC_UV

Caption: Overall workflow for the comprehensive purity assessment of synthesized this compound.

Experimental Protocols: The Foundation of Reliable Data

The following protocols are designed to be robust starting points for the analysis of this compound and can be adapted for similar halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like our target molecule. It provides excellent separation of closely related isomers and allows for the confident identification of impurities through their mass spectra.

Rationale for Method Design:

  • Column Selection: A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen for its excellent resolving power for a wide range of aromatic compounds.[4]

  • Temperature Program: A temperature gradient is employed to ensure the efficient elution of both volatile (e.g., residual solvents) and less volatile (e.g., azo-coupling by-products) impurities.

  • Detector: A mass spectrometer is used for its ability to provide structural information for each separated component, aiding in the identification of unknown impurities.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound and the commercial standard in high-purity dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak to determine the purity. Identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC with UV detection is the gold standard for the quantitative determination of purity for pharmaceutical intermediates.[5] It is particularly well-suited for the analysis of non-volatile impurities and provides high-precision quantification.

Rationale for Method Design:

  • Column Selection: A C18 reversed-phase column is a versatile and robust choice for the separation of a wide range of small organic molecules based on their hydrophobicity.[6]

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid) can improve peak shape for acidic or basic impurities.[7]

  • UV Detection: Detection at a wavelength where the analyte and potential impurities have significant absorbance ensures sensitive detection.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized this compound and the commercial standard in acetonitrile.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a diode array detector (DAD).

    • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.[8]

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Gradient:

      • 0-1 min: 40% B.

      • 1-8 min: 40% to 95% B.

      • 8-10 min: 95% B.

      • 10.1-12 min: 40% B.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 220 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.

Comparative Data Analysis: Synthesized Batch vs. Commercial Standard

The following tables present illustrative data from the analysis of our synthesized batch of this compound compared to a high-purity commercial standard.

Table 1: GC-MS Purity Assessment

SampleRetention Time (min)Peak Area (%)Tentative Identification (from MS library)
Synthesized Batch 10.2598.7%This compound
7.810.8%2-chloro-3,5-difluoroaniline
9.950.3%Isomer of target compound
11.520.2%Dimer/Azo-coupling by-product
Commercial Standard 10.25>99.9%This compound

Table 2: HPLC-UV Purity Assessment

SampleRetention Time (min)Peak Area (%)
Synthesized Batch 6.4298.9%
4.150.7%
8.910.4%
Commercial Standard 6.42>99.9%

The GC-MS analysis of the synthesized batch reveals a purity of 98.7%, with the major impurity identified as the unreacted starting material, 2-chloro-3,5-difluoroaniline. The presence of a minor isomeric peak and a higher-boiling impurity, likely an azo-coupling by-product, is also noted. The HPLC-UV analysis provides a similar purity value of 98.9%, confirming the presence of minor impurities. In contrast, the commercial standard shows a purity of >99.9% by both methods, highlighting the effectiveness of industrial purification processes.

Structural Confirmation: The Unambiguous Identity

While chromatographic methods provide quantitative purity data, spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR spectra should be acquired and compared to the expected spectra for this compound.

Expected ¹H NMR (CDCl₃, 400 MHz) signals for this compound:

  • A complex multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two aromatic protons. The coupling to the two fluorine atoms will result in a complex splitting pattern.

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

  • Six distinct signals in the aromatic region (δ 100-165 ppm). The signals for the carbons bonded to fluorine will appear as doublets due to C-F coupling.

Any significant signals outside of these expected regions in the spectrum of the synthesized batch would indicate the presence of impurities.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight of the compound, serving as a crucial piece of confirmatory evidence. For this compound (C₆H₂BrClF₂), the expected molecular ion peaks will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.

Mass Spec Fragmentation M [C₆H₂BrClF₂]⁺˙ (Molecular Ion) M_minus_Br [C₆H₂ClF₂]⁺ M->M_minus_Br - Br• M_minus_Cl [C₆H₂BrF₂]⁺ M->M_minus_Cl - Cl•

Caption: Simplified potential fragmentation pathway of this compound in EI-MS.

The presence of molecular ion peaks corresponding to the masses of anticipated impurities (e.g., 2-chloro-3,5-difluoroaniline) in the GC-MS data further validates their identity.

Conclusion: A Framework for Confidence in Chemical Purity

The purity assessment of a synthesized compound is a multi-faceted process that requires a combination of orthogonal analytical techniques and a deep understanding of the underlying chemistry. This guide has presented a comprehensive framework for the purity analysis of this compound, comparing a laboratory-synthesized batch with a high-purity commercial standard.

By employing a combination of GC-MS for volatile impurity profiling and HPLC-UV for robust quantitative analysis, we have established a clear purity profile for our synthesized material. The identification of unreacted starting material and potential side-products underscores the importance of a thorough understanding of the synthetic route in designing an effective analytical strategy. Spectroscopic confirmation by NMR and MS provides the final, unambiguous verification of the target molecule's identity.

For the researcher, scientist, and drug development professional, the adoption of such a rigorous, multi-modal approach to purity assessment is not just good practice; it is an essential component of scientific integrity and a critical step in the journey from a novel molecule to a potential therapeutic.

References

Leitfaden für die funktionelle Modifizierung von 1-Brom-2-chlor-3,5-difluorbenzol: Eine vergleichende Studie von Katalysatoren

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Dr. Alistair Sterling, Senior Application Scientist

Einführung: Die strategische Bedeutung von 1-Brom-2-chlor-3,5-difluorbenzol

In der modernen organischen Synthese, insbesondere in der pharmazeutischen und agrochemischen Forschung, sind polyhalogenierte aromatische Verbindungen unverzichtbare Bausteine. 1-Brom-2-chlor-3,5-difluorbenzol ist aufgrund seiner einzigartigen Substitutionsmuster von besonderem Interesse. Die Präsenz von drei verschiedenen Halogenatomen (Fluor, Chlor und Brom) an einem Benzolring bietet eine außergewöhnliche Plattform für die selektive und sequentielle Einführung verschiedener funktioneller Gruppen. Die Fluoratome tragen oft zur Verbesserung der metabolischen Stabilität und der Bindungsaffinität potenzieller Wirkstoffkandidaten bei, während die Brom- und Chloratome als reaktive "Griffe" für Kreuzkupplungsreaktionen dienen.[1]

Die größte Herausforderung und zugleich die größte Chance bei der Arbeit mit diesem Substrat liegt in der Chemoselektivität. Die unterschiedliche Reaktivität der Kohlenstoff-Brom- (C-Br) und Kohlenstoff-Chlor- (C-Cl) Bindungen ermöglicht es, gezielt eine Position zu modifizieren, während die andere intakt bleibt, was den Weg für komplexe molekulare Architekturen ebnet. Dieser Leitfaden bietet eine vergleichende Analyse verschiedener Katalysatorsysteme für die C-C- und C-N-Bindungsbildung an 1-Brom-2-chlor-3,5-difluorbenzol und liefert Forschern die notwendigen Daten und Protokolle, um fundierte Entscheidungen für ihre Synthesestrategien zu treffen.

Grundlagen der Chemoselektivität bei Kreuzkupplungsreaktionen

Die selektive Funktionalisierung von polyhalogenierten Aromaten wird durch die Reaktivitätsunterschiede der Kohlenstoff-Halogen-Bindungen in der oxidativen Addition, dem geschwindigkeitsbestimmenden Schritt vieler Palladium-katalysierter Kreuzkupplungszyklen, bestimmt.[2][3][4] Die allgemeine Reaktivitätsreihenfolge für Arylhalogenide ist:

C-I > C-OTf > C-Br >> C-Cl

Für 1-Brom-2-chlor-3,5-difluorbenzol bedeutet dies, dass die C-Br-Bindung unter sorgfältig ausgewählten Reaktionsbedingungen selektiv gegenüber der C-Cl-Bindung aktiviert werden kann.[5] Die Wahl des Palladium-Präkatalysators, des Liganden und der Reaktionsbedingungen ist entscheidend, um eine hohe Selektivität zu gewährleisten und eine unerwünschte doppelte Kupplung oder die Reaktion am Chlor-Substituenten zu vermeiden.

Der allgemeine katalytische Zyklus

Die meisten hier diskutierten Palladium-katalysierten Reaktionen folgen einem ähnlichen mechanistischen Weg, der aus drei Hauptschritten besteht: oxidative Addition, Transmetallierung (für C-C-Kupplungen) oder Amin-Koordination/Deprotonierung (für C-N-Kupplungen) und reduktive Eliminierung.[2][3][6][7] Das Verständnis dieses Zyklus ist fundamental, um die Rolle des Katalysators und der Liganden bei der Beeinflussung von Reaktivität und Selektivität zu verstehen.

Catalytic_Cycle Pd0 Pd(0)L_n (Aktiver Katalysator) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Trans Transmetallierung (z.B. mit R-B(OH)₂) oder Amin-Koordination PdII->Trans PdII_R Ar-Pd(II)(R)L_n Trans->PdII_R RedElim Reduktive Eliminierung PdII_R->RedElim RedElim->Pd0 Regenerierung Product Ar-R (Produkt) RedElim->Product Substrate Ar-X (Substrat) Substrate->OxAdd Suzuki_Workflow start Start step1 Substrate einwiegen: 1-Brom-2-chlor-3,5-difluorbenzol (1.0 eq) Arylboronsäure (1.1 eq) Pd(OAc)₂ (2 mol%), SPhos (4 mol%) K₃PO₄ (2.0 eq) start->step1 step2 In Schlenkrohr geben und mit Argon spülen step1->step2 step3 Lösungsmittel zugeben: Entgastes 1,4-Dioxan step2->step3 step4 Reaktion erhitzen (100 °C, 12 h) step3->step4 step5 Abkühlen und aufarbeiten: Verdünnen mit EtOAc Waschen mit H₂O und Sole step4->step5 step6 Trocknen (Na₂SO₄) und aufreinigen (Säulenchromatographie) step5->step6 end Ende (Produkt) step6->end Buchwald_Workflow start Start step1 Substrate einwiegen: 1-Brom-2-chlor-3,5-difluorbenzol (1.0 eq) Amin (1.2 eq) [Pd(allyl)Cl]₂ (1 mol%), RuPhos (2.2 mol%) Cs₂CO₃ (1.5 eq) start->step1 step2 In Schlenkrohr geben und mit Argon spülen step1->step2 step3 Lösungsmittel zugeben: Entgastes 1,4-Dioxan step2->step3 step4 Reaktion erhitzen (100 °C, 16 h) step3->step4 step5 Abkühlen und aufarbeiten: Über Celite filtrieren Lösungsmittel entfernen step4->step5 step6 Aufreinigen (Säulenchromatographie) step5->step6 end Ende (Produkt) step6->end

References

Benchmarking Synthetic Routes to 1-Bromo-2-chloro-3,5-difluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex halogenated aromatic compounds is a critical challenge. This guide provides an in-depth technical comparison of plausible synthetic routes to 1-Bromo-2-chloro-3,5-difluorobenzene, a polysubstituted benzene with potential applications in medicinal chemistry and materials science. Due to the absence of a standardized, publicly available synthesis for this specific molecule, this document outlines two proposed, scientifically sound methodologies. The comparison focuses on the strategic choices underpinning each route, potential yields, and the challenges a synthetic chemist might encounter.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a notable challenge due to the need for precise regiochemical control in the introduction of four different halogen substituents onto the benzene ring. The directing effects of the substituents at each stage of the synthesis must be carefully considered to achieve the desired isomer. This guide will compare a classical Sandmeyer reaction approach with a strategy involving electrophilic bromination followed by deamination.

Proposed Synthetic Route 1: The Sandmeyer Reaction Approach

This route leverages the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a halide.[1][2][3] The proposed starting material for this synthesis is 2-chloro-3,5-difluoroaniline.

Workflow for the Sandmeyer Reaction Approach

start Start: 2-chloro-3,5-difluoroaniline diazotization Step 1: Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium_salt Intermediate: 2-chloro-3,5-difluorobenzenediazonium bromide diazotization->diazonium_salt sandmeyer Step 2: Sandmeyer Reaction (CuBr, HBr) diazonium_salt->sandmeyer product Final Product: this compound sandmeyer->product

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Rationale and Mechanistic Considerations

The Sandmeyer reaction is a reliable method for introducing a bromine atom at the position of a former amino group. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[1] The mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 2-chloro-3,5-difluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3,5-difluoroaniline (1.0 eq) in a solution of 48% hydrobromic acid (3.0-4.0 eq).

  • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Proposed Synthetic Route 2: Electrophilic Bromination and Deamination

This alternative strategy involves the direct bromination of the starting aniline, followed by the removal of the amino group. This approach faces a significant regioselectivity challenge in the bromination step.

Workflow for Electrophilic Bromination and Deamination

start Start: 2-chloro-3,5-difluoroaniline bromination Step 1: Electrophilic Bromination (e.g., NBS or Br2/AcOH) start->bromination bromo_intermediate Intermediate: Bromo-2-chloro-3,5-difluoroaniline isomer mixture bromination->bromo_intermediate deamination Step 2: Deamination (Diazotization followed by reduction, e.g., H3PO2) bromo_intermediate->deamination product Final Product: this compound deamination->product

Caption: Workflow for the Electrophilic Bromination and Deamination Synthesis.

Rationale and Mechanistic Considerations

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. The fluorine atoms are deactivating but also ortho-, para-directing. In 2-chloro-3,5-difluoroaniline, the positions ortho and para to the strongly directing amino group are positions 6 and 4. Therefore, direct bromination is likely to yield a mixture of 6-bromo-2-chloro-3,5-difluoroaniline and 4-bromo-2-chloro-3,5-difluoroaniline, with the former likely being a major product. The subsequent deamination step would then lead to a mixture of brominated products, from which the desired this compound would need to be separated. The deamination is a two-step process involving diazotization of the amino group followed by its replacement with a hydrogen atom, often using hypophosphorous acid.

Experimental Protocol: Electrophilic Bromination and Deamination

Step 1: Electrophilic Bromination of 2-chloro-3,5-difluoroaniline

  • Dissolve 2-chloro-3,5-difluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent or N-bromosuccinimide (NBS) (1.0 eq) portion-wise.

  • Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product mixture with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After solvent removal, the resulting mixture of brominated isomers would require careful purification, likely through column chromatography or fractional crystallization, to isolate the desired isomer (a significant challenge).

Step 2: Deamination of the Brominated Aniline

  • The isolated bromo-2-chloro-3,5-difluoroaniline isomer is diazotized following a similar procedure as in the Sandmeyer route (Step 1), typically using sodium nitrite in an acidic medium (e.g., HCl or H2SO4) at 0-5 °C.

  • The cold diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H3PO2), and allowed to warm to room temperature.

  • The reaction mixture is stirred until the evolution of nitrogen gas ceases.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by distillation or chromatography would be necessary to obtain the final product.

Comparative Analysis of the Proposed Synthetic Routes

FeatureProposed Route 1: Sandmeyer ReactionProposed Route 2: Electrophilic Bromination & Deamination
Regioselectivity High. The position of the bromine is determined by the initial position of the amino group.Low. Direct bromination is likely to produce a mixture of isomers, posing a significant purification challenge.
Number of Steps Two main synthetic steps from the aniline precursor.Two main synthetic steps from the aniline precursor, but with a potentially difficult intermediate purification.
Reagents & Conditions Requires handling of potentially unstable diazonium salts. Uses a copper catalyst.Avoids the isolation of a diazonium salt for the final product formation but uses a strong reducing agent for deamination.
Potential Yield Generally good to high yields are reported for Sandmeyer reactions.[1]The overall yield would be significantly impacted by the selectivity of the bromination step and the efficiency of the subsequent purification.
Scalability Sandmeyer reactions are widely used in industrial processes, so scalability is feasible with appropriate safety measures for handling diazonium intermediates.The need for chromatographic separation of isomers would make this route less practical for large-scale synthesis.
Key Advantage High regiochemical control.Avoids the use of a copper catalyst in the final step.
Key Disadvantage Involves the generation of potentially explosive diazonium salt intermediates.Poor regioselectivity in the bromination step, leading to product mixtures and difficult purification.

Conclusion for the Synthetic Chemist

For the synthesis of this compound, the Sandmeyer reaction approach (Proposed Route 1) is the more promising and strategically sound method. Its primary advantage is the high degree of regiochemical control, which is paramount for the synthesis of such a specifically substituted aromatic compound. While the handling of diazonium salts requires care, the procedures are well-established and manageable on both laboratory and larger scales.

The electrophilic bromination and deamination route (Proposed Route 2) is hampered by the anticipated lack of regioselectivity in the bromination step. The resulting isomeric mixture would necessitate a challenging and likely low-yielding purification, making this route less efficient and practical.

Therefore, for researchers and drug development professionals seeking to synthesize this compound, focusing on a Sandmeyer-based strategy starting from 2-chloro-3,5-difluoroaniline is the recommended course of action. Further optimization of the Sandmeyer reaction conditions would be a valuable endeavor to maximize the yield and purity of the final product.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Advanced Synthesis

1-Bromo-2-chloro-3,5-difluorobenzene is a highly functionalized aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its utility stems from the specific spatial arrangement of its halogen substituents, which dictates reactivity in subsequent synthetic steps, such as cross-coupling reactions, and ultimately influences the biological activity and safety profile of the final product.

However, the synthesis of such poly-substituted benzenes is rarely perfectly selective. Electrophilic halogenation and other synthetic routes can lead to the formation of various positional isomers, compounds with the same molecular formula (C₆H₂BrClF₂) but different arrangements of substituents on the benzene ring.[1][2] These isomeric impurities can have profoundly different chemical and physical properties, potentially leading to unwanted side reactions, decreased yields, and the introduction of difficult-to-remove impurities in the final active ingredient. Therefore, rigorous analytical control to ensure isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for robust process development and regulatory compliance.

This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the mechanistic basis for method selection, present detailed experimental protocols, and offer insights grounded in practical laboratory experience for researchers, scientists, and drug development professionals.

Chapter 1: Identifying the Challenge - Potential Isomeric Impurities

The first step in developing a robust analytical method is to understand what impurities might be present. The synthesis of this compound can inadvertently produce several positional isomers. The specific isomers formed depend heavily on the synthetic route, but common possibilities involve rearrangement of the bromine, chlorine, and fluorine atoms on the aromatic ring.

Below is a diagram illustrating the target analyte and some of its potential isomeric impurities. The challenge for any analytical method is to resolve these structurally similar compounds.

G cluster_target Target Analyte cluster_impurities Potential Isomeric Impurities Target This compound Imp1 1-Bromo-2-chloro-4,6-difluorobenzene Imp2 1-Bromo-4-chloro-3,5-difluorobenzene Imp3 2-Bromo-1-chloro-3,5-difluorobenzene

Caption: Target analyte and potential positional isomers.

Chapter 2: A Comparative Overview of Analytical Methodologies

The separation of positional isomers is a significant chromatographic challenge due to their often-similar physicochemical properties, such as polarity and boiling point.[3][4] We will compare the three most powerful techniques for this task: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.No separation; provides detailed structural information based on nuclear spin in a magnetic field.
Best For Routine QC, high-throughput screening, analysis of volatile and thermally stable compounds.Analysis of less volatile or thermally labile compounds; offers diverse stationary phase chemistry.Unambiguous structure elucidation and identification of isomers; quantification without reference standards (qNMR).
Key Strengths High resolution with capillary columns, excellent sensitivity (especially with ECD or MS detectors).High versatility in column and mobile phase selection, non-destructive.Provides definitive structural proof, invaluable for reference standard characterization.[5]
Common Challenges Requires analyte to be volatile and thermally stable. Isomer co-elution can be an issue.Isomer separation can be difficult on standard phases (e.g., C18).[6]Lower sensitivity, not a separation technique (relies on prior separation for mixture analysis).
Recommended Column/Probe Mid-polarity (e.g., DB-624) or specialized phases with shape selectivity.Phenyl or Pentafluorophenyl (PFP) columns offering π-π interactions.[3]1H, 13C, and 19F NMR probes.

Chapter 3: In-Depth Experimental Protocols

The following protocols are designed as robust starting points for method development and validation. They are grounded in established principles of chromatography for separating halogenated aromatic compounds.[7][8]

Gas Chromatography (GC-FID/MS) Method for Isomeric Purity

Causality: GC is an excellent choice due to the volatility of halogenated benzenes.[7] A mid-polarity column is selected to provide a different selectivity mechanism than simple boiling point separation, enhancing resolution between isomers. A Mass Spectrometry (MS) detector is preferred for its ability to confirm the identity of separated peaks based on their mass-to-charge ratio and fragmentation patterns, providing an orthogonal layer of confirmation.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 25.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Detector: Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification.

    • Injector: Split/Splitless, 280 °C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm, or equivalent mid-polarity phase.[7]

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • FID Parameters: 300 °C, H₂ flow 30 mL/min, Air flow 300 mL/min, Makeup (N₂) 25 mL/min.

    • MS Parameters (for confirmation): Transfer line 280 °C, Ion source 230 °C, Electron Impact (EI) at 70 eV, Scan range 50-300 amu.

  • Method Validation & System Suitability:

    • Specificity: If available, inject dilute solutions of known potential isomers to confirm retention times and peak separation. The MS detector provides specificity through unique mass spectra.

    • System Suitability: Prepare a resolution solution containing the main analyte and a known, closely eluting impurity. The resolution between these two peaks should be ≥ 1.5.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified, typically with a signal-to-noise ratio of ≥ 10.[11]

    • Purity Calculation: Use area percent normalization, assuming equal response factors for all isomers as a starting point. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

High-Performance Liquid Chromatography (HPLC-UV) Method

Causality: For positional aromatic isomers, standard C18 columns often fail to provide adequate separation as they primarily separate based on hydrophobicity, which is very similar between isomers.[3][4] A Pentafluorophenyl (PFP) column is chosen for its unique ability to engage in multiple interaction modes, including hydrophobic, dipole-dipole, and most importantly, π-π interactions.[3] The electron-rich aromatic rings of the analytes can interact with the electron-deficient PFP rings of the stationary phase, providing enhanced selectivity for positional isomers.

Experimental Protocol:

  • Sample and Mobile Phase Preparation:

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Prepare a 0.2 mg/mL solution of the analyte in the sample diluent. Filter through a 0.45 µm syringe filter before injection.[12]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV/PDA detector.

    • Detector: UV detection at 220 nm.

    • Column: Phenyl-Hexyl or PFP column (e.g., Nacalai COSMOSIL 5PFP, 4.6 x 150 mm, 5 µm).[3][6]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 60% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

  • Method Validation & System Suitability:

    • Specificity: Analyze a placebo (diluent) to ensure no interfering peaks. Spike the sample with known impurities to demonstrate resolution.

    • System Suitability: As per the GC method, a resolution of ≥ 1.5 between the main peak and the closest eluting impurity is required. Tailing factor for the main peak should be ≤ 2.0.

    • Linearity & Range: Establish linearity for impurity quantification from the LOQ to at least 120% of the specification limit (e.g., 0.05% to 1.2% for a 1% impurity limit).[13]

Chapter 4: The Role of NMR in Isomeric Purity Analysis

While chromatography separates, NMR identifies. For an authoritative characterization of this compound and its isomers, NMR spectroscopy is indispensable.[5] It serves as the gold standard for structural confirmation.

Causality: Each unique proton and fluorine atom in the molecule will have a distinct chemical shift and coupling pattern. Positional isomers will exhibit completely different spectra. For example, the ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are exquisitely sensitive to the number of bonds separating the coupled nuclei, providing a unique fingerprint for each isomer.[14]

Workflow for NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Structural Elucidation:

    • ¹H NMR: The number of signals, their integration, chemical shifts, and splitting patterns (multiplicity) will differ between isomers.

    • ¹⁹F NMR: This is often the most informative. The chemical shifts of the fluorine atoms and their coupling to each other and to nearby protons provide definitive evidence of their relative positions.[14]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all signals and confirm the connectivity of the atoms within the molecule.

Chapter 5: Integrated Analytical Workflow and Method Selection

Choosing the right analytical strategy depends on the objective. The following workflow provides a logical approach to ensuring isomeric purity.

G cluster_dev Development & Characterization cluster_qc Routine Quality Control Impurity_ID Impurity Identification GCMS GC-MS Impurity_ID->GCMS Struct_Confirm Structural Confirmation (Reference Standard) NMR NMR Spectroscopy (1H, 19F, 13C, 2D) Struct_Confirm->NMR Method_Dev Method Development Method_Dev->GCMS HPLC HPLC-UV/MS (PFP or Phenyl Column) Method_Dev->HPLC Routine_Test Batch Release Testing Validated_Method Validated GC or HPLC Method GCMS->Validated_Method HPLC->Validated_Method Validated_Method->Routine_Test

Caption: Integrated workflow for isomeric purity analysis.

  • For Structural Confirmation and Reference Standard Characterization: NMR is the primary technique.

  • For Impurity Identification and Method Development: GC-MS is highly effective for identifying volatile impurities. HPLC with specialized columns is crucial for developing a robust separation method.

  • For Routine QC and Batch Release: A validated GC or HPLC method provides the necessary precision, accuracy, and throughput for routine analysis.

Conclusion

The isomeric purity of this compound is a critical quality attribute that demands a robust and well-validated analytical strategy. While both GC and HPLC are powerful separation techniques, the choice of column is paramount. Mid-polarity phases in GC and PFP or Phenyl phases in HPLC are essential for resolving these challenging positional isomers. These chromatographic methods, when validated according to regulatory guidelines[11][13][15] and confirmed by the structural power of NMR spectroscopy, form a comprehensive quality control system. This ensures that this key building block meets the stringent purity requirements for the development of high-quality pharmaceuticals and agrochemicals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromo-2-chloro-3,5-difluorobenzene. As a halogenated aromatic compound, this chemical requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each operational step.

Core Principles: Hazard Profile & Immediate Safety

Understanding the inherent risks of this compound is the foundation of its safe management. Its halogenated structure dictates its chemical reactivity, toxicity, and environmental persistence.

Hazard Identification

This compound is classified as a hazardous substance. Its primary risks are associated with irritation and environmental toxicity.[1][2][3] The following table summarizes its key hazard profile based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals.

Hazard ClassDescriptionSupporting Evidence
Health Hazards Causes skin irritation.[4] May cause serious eye irritation and respiratory tract irritation.[4] Similar compounds are harmful if swallowed and may cause an allergic skin reaction.[2][3] Prolonged or repeated exposure may cause organ damage.[2][3]The presence of bromine, chlorine, and fluorine on an aromatic ring contributes to its irritant properties. Halogenated solvents can be absorbed through the skin and are often irritating to mucous membranes.
Physical Hazards While data for this specific isomer is limited, similar isomers like 1-Bromo-3,5-difluorobenzene are classified as Flammable liquid and vapour.[2][3] Therefore, it is prudent to treat it as potentially flammable.The presence of a benzene ring provides a carbon backbone that is combustible. Vapors may be heavier than air and can travel to an ignition source.[5]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[2][3] Discharge into the environment must be avoided.[6]Halogenated aromatic compounds are known for their environmental persistence and potential for bioaccumulation. They are not readily biodegradable and can pose a significant long-term risk to ecosystems.
Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the following PPE is mandatory to create a barrier between the researcher and the chemical hazard.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]

  • Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[5][6]

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[1][6]

  • Respiratory Protection : All handling of this chemical, especially during waste collection and spill cleanup, must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if aerosolization is possible, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2][6]

Proactive Management: Spill & Emergency Procedures

Accidents can occur despite the best precautions. A clear, pre-defined emergency plan is critical for mitigating exposure and environmental contamination.

In Case of a Spill or Leak:

  • Evacuate & Isolate : Immediately evacuate all non-essential personnel from the spill area. Keep people away from and upwind of the spill.[6]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Eliminate Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking, explosion-proof tools for cleanup.[6]

  • Containment : Prevent the spill from spreading and from entering drains or waterways.[3][6]

  • Absorption : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder.[3][8]

  • Collection : Carefully collect the absorbed material and contaminated soil into a suitable, sealable, and properly labeled container for hazardous waste disposal.[3][6]

  • Decontamination : Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[2]

The Disposal Protocol: A Step-by-Step Workflow

The primary directive for disposing of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard refuse. [2]

Step 1: Waste Classification & Segregation

The "Why": This compound is a halogenated organic waste . Halogenated and non-halogenated waste streams must be kept separate.[7][9] The reason is twofold:

  • Disposal Method : Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (HBr, HCl, HF).[10][11] This process is fundamentally different and more complex than the fuel blending used for many non-halogenated solvents.

  • Cost : The specialized handling and treatment of halogenated waste make its disposal significantly more expensive than non-halogenated waste.[9] Commingling waste streams unnecessarily increases disposal costs.

Procedure:

  • Designate a specific waste container solely for halogenated organic compounds.

  • Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane), strong acids, bases, or heavy metals.[9][12]

Step 2: Waste Collection & Container Management

The "Why": Proper containment is essential to prevent leaks and vapor exposure during accumulation and storage.

Procedure:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated waste container.[2]

  • The container must be chemically compatible (e.g., high-density polyethylene or glass) and have a tightly sealing lid.[12][13] Metal containers are not recommended as halogenated solvents can degrade to form acids that corrode metal.[12]

  • Keep the container closed at all times except when adding waste.[7][9]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

Step 3: Comprehensive Labeling

The "Why": Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.

Procedure:

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[7]

  • The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • List all constituents and their approximate percentages.

    • The appropriate hazard pictograms (e.g., Flammable, Irritant/Harmful, Environmental Hazard).[2]

    • The name of the principal investigator or lab group and the accumulation start date.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

The "Why": Designated storage areas ensure that hazardous waste is kept in a controlled, safe environment prior to its collection by disposal professionals.

Procedure:

  • Store the sealed and labeled waste container in a designated SAA, such as a properly ventilated cabinet designed for chemical storage.[12]

  • The storage area must be secure and accessible only to authorized personnel.[2]

  • Ensure the container is stored away from incompatible materials and sources of ignition.[12]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[12]

Step 5: Arranging for Final Disposal

The "Why": Final disposal must comply with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8][14] This requires a certified professional service.

Procedure:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Provide the contractor with the Safety Data Sheet (SDS) for the chemical.[2]

  • Maintain meticulous records of waste generation and disposal as required by your institution and regulatory agencies.

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Waste Generated (this compound) B Is waste halogenated? A->B C Collect in Designated HALOGENATED Waste Container B->C Yes D Collect in NON-HALOGENATED Waste Container B->D No E Affix 'Hazardous Waste' Label IMMEDIATELY C->E F Specify Full Chemical Name & Hazard Pictograms E->F G Store in Secure SAA (Secondary Containment) F->G H Container >90% Full? G->H I Contact EHS / Licensed Contractor for Disposal H->I Yes J Continue Safe Accumulation H->J No J->G

Caption: Disposal decision workflow for halogenated chemical waste.

References

Essential Protective Measures for Handling 1-Bromo-2-chloro-3,5-difluorobenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of chemical innovation, our primary responsibility is to ensure that our pursuit of discovery is grounded in an unwavering commitment to safety. The compound 1-Bromo-2-chloro-3,5-difluorobenzene is a valuable substituted aromatic intermediate, but its handling demands a comprehensive understanding of its hazard profile and the rigorous application of personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your work.

Hazard Profile: Understanding the "Why" Behind the "What"

Effective PPE selection is not arbitrary; it is a direct response to a chemical's specific physical, chemical, and toxicological properties. The hazards associated with this compound, as identified in its Safety Data Sheet (SDS) and aggregated GHS information, dictate the necessary layers of protection.[1][2]

Table 1: Hazard Identification and GHS Classification

Hazard ClassGHS CategoryPrecautionary StatementImplication for PPE
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationImpervious gloves and protective clothing are mandatory to prevent direct contact.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationChemical splash goggles or a face shield are required to protect against splashes and vapors.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWork must be conducted in a well-ventilated area, with respiratory protection available.[2]

These classifications underscore that the primary routes of exposure are through skin contact, eye contact, and inhalation.[1] Therefore, our PPE strategy must create a complete barrier against these pathways.

Core Protective Equipment: A Multi-Layered Defense

Handling this compound requires a suite of PPE that works in concert. Simply wearing one piece of equipment in isolation is insufficient.

Eye and Face Protection

Direct contact with even small droplets of this compound can cause serious eye irritation.[2]

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][3] Standard safety glasses do not provide a seal and are inadequate.[4]

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[4][5]

Skin and Body Protection

The compound is a known skin irritant.[2] Protective clothing and gloves prevent this direct contact.

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common minimum for incidental contact, but they should be removed and replaced immediately upon contamination.[3] For prolonged handling, consider more robust options like Viton™ or butyl rubber, and always consult a glove manufacturer's compatibility chart for halogenated aromatic compounds.[4][6] Gloves must be inspected for tears or pinholes before each use.[1][7]

  • Laboratory Coat: A standard cotton lab coat is insufficient. A flame-resistant lab coat or a chemically impervious apron worn over the lab coat is required to protect against splashes.[1][4]

  • Apparel: Always wear long pants and fully enclosed, chemical-resistant shoes to protect against spills.[8][9]

Respiratory Protection

Vapors of this compound can irritate the respiratory tract.[2]

  • Primary Control: The first line of defense is engineering controls. Always handle this chemical in a certified chemical fume hood to ensure adequate ventilation.[1][10]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][8] For situations exceeding exposure limits, a full-face respirator offers a higher protection factor and protects the eyes simultaneously.[1]

Operational and Disposal Plans: A Step-by-Step Protocol

A safe workflow involves preparation, careful execution, and thorough decontamination and disposal.

Step 1: Pre-Handling Safety Checklist
  • Location: Confirm the operation will take place in a certified chemical fume hood.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[10][11]

  • PPE Inspection: Inspect all PPE for damage, degradation, or contamination before donning.

  • Donning PPE: Put on PPE in the correct order: lab coat, then respirator (if needed), then eye protection, and finally gloves.

Step 2: Safe Handling Workflow

The following diagram outlines the critical decision points and actions during the handling process.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal & Doffing Prep 1. Verify Fume Hood & Emergency Equipment Inspect_PPE 2. Inspect All PPE (Gloves, Goggles, Coat) Prep->Inspect_PPE Don_PPE 3. Don PPE Correctly Inspect_PPE->Don_PPE Handle 4. Handle Chemical Inside Fume Hood Spill_Check Spill Occurs? Handle->Spill_Check Evacuate Evacuate Area Spill_Check->Evacuate Yes Waste 5. Dispose of Waste in Labeled Container Spill_Check->Waste No Alert Alert Supervisor Evacuate->Alert Consult_SDS Consult SDS for Spill Protocol Alert->Consult_SDS Decontaminate 6. Clean Work Area Waste->Decontaminate Doff_PPE 7. Doff PPE Correctly (Gloves First) Decontaminate->Doff_PPE

Caption: Workflow for safely handling this compound.

Step 3: Decontamination and Disposal
  • Waste Disposal: All materials contaminated with this compound, including pipette tips, absorbent pads, and empty containers, are considered hazardous waste.

    • Collect waste in a suitable, clearly labeled, and tightly sealed container.[1][8]

    • Store the waste container in a designated hazardous waste accumulation area away from ignition sources.[8][12]

    • Arrange for disposal via a licensed professional waste disposal service.[4][12] Do not pour this chemical down the drain.[1][8]

  • PPE Doffing: Removing PPE correctly is critical to prevent cross-contamination.

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove your lab coat or apron.

    • Remove face shield and goggles.

    • Remove respirator (if used).

    • Wash hands thoroughly with soap and water after removing all PPE.[7][10]

Immediate Actions: Emergency and First Aid Plan

In the event of an accidental release or exposure, immediate and correct action is vital.

Table 2: Emergency First Aid and Spill Response

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11][12]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Small Spill In a fume hood, absorb the spill with an inert, non-combustible material like sand or vermiculite.[4][12] Place in a sealed container for hazardous waste disposal. Use spark-proof tools.[1]
Large Spill Evacuate the area immediately. Remove all ignition sources. Ventilate the area. Alert safety personnel.[1][8]

By integrating this comprehensive safety and operational framework into your laboratory practices, you build a culture of trust and responsibility. This proactive approach to chemical handling ensures that your valuable research is not compromised by preventable accidents, positioning your work on a foundation of scientific integrity and personal safety.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-3,5-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-3,5-difluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.